MEK 162-13C
Description
Historical Context and Discovery of MEK 162 (Binimetinib)
Binimetinib (B1684341), also known as MEK 162 (and previously as ARRY-162 or ARRY-438162), is a targeted anti-cancer medication developed by Array BioPharma. nih.govwikipedia.orgdrug-dev.comnih.gov Initially, it was explored for the treatment of autoimmune diseases like rheumatoid arthritis but was discontinued (B1498344) for that indication due to a lack of efficacy. nih.gov Recognizing the critical role of the MEK pathway in cancer, the drug was repurposed and evaluated as an anti-cancer therapeutic. nih.gov This strategic shift led to its successful development and eventual regulatory approval for treating specific types of cancer. nih.govwikipedia.orgdrugbank.com The compound "MEK 162-13C" refers to an isotopically labeled version of Binimetinib, where certain carbon atoms are replaced with the stable isotope carbon-13. This labeling technique is a powerful tool in biomedical research, particularly in metabolic studies and nuclear magnetic resonance (NMR), to trace the molecule's path and interactions within biological systems, but it is not used for therapeutic purposes. frontiersin.orgnih.gov
Significance of Mitogen-Activated Protein Kinase (MAPK) Pathway in Cellular Regulation and Disease
The Mitogen-Activated Protein Kinase (MAPK) pathway is a fundamental chain of proteins that relays signals from the cell surface to the DNA in the nucleus. nih.govwikipedia.org This signaling cascade is essential for regulating a multitude of normal cellular processes, including proliferation, differentiation, survival, and apoptosis (programmed cell death). spandidos-publications.comspandidos-publications.com The pathway typically begins when an external growth factor binds to a receptor on the cell membrane, triggering a sequential activation of kinases, including the RAS, RAF, MEK (MAPK/ERK Kinase), and finally ERK (Extracellular signal-Regulated Kinase) proteins. nih.govwikipedia.org
MEK1 and MEK2 are dual-specificity protein kinases that occupy a pivotal position in this cascade. cellapplications.comfrontiersin.org They are the only known kinases that activate ERK1 and ERK2, making them a critical bottleneck in the signaling pathway. frontiersin.orgopenaccessjournals.com In a healthy cell, this pathway is tightly controlled. However, in many forms of cancer, mutations in genes like BRAF and RAS cause the MAPK pathway to become permanently switched on, or "constitutively activated". nih.govdovepress.com This uncontrolled signaling drives relentless cell proliferation and tumor growth. nih.govspandidos-publications.com Dysregulation of the MAPK pathway is a feature in a significant portion of human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. fiercebiotech.comaacrjournals.orgsciforschenonline.org Approximately 30% of all human cancers are estimated to have a constitutively activated MAPK pathway. cellapplications.com
Rationale for MEK1/2 Kinase Inhibition in Preclinical Models
Given that the MAPK pathway is frequently overactive in cancer, inhibiting its core components has become a key therapeutic strategy. nih.gov Targeting MEK1 and MEK2 is particularly logical because of their central role downstream of the frequently mutated RAS and BRAF proteins. nih.govopenaccessjournals.com Inhibiting MEK can effectively block the cancer-promoting signals, even when upstream components are mutated. dovepress.comcancerbiomed.org
Binimetinib is a potent and highly selective allosteric inhibitor of MEK1 and MEK2. dovepress.comascopubs.org Unlike inhibitors that compete with ATP (the cell's energy currency) to bind to the kinase, an allosteric inhibitor binds to a different site on the enzyme, changing its shape and rendering it inactive. aacrjournals.orgascopubs.org This non-ATP-competitive mechanism contributes to its high selectivity. dovepress.comprobes-drugs.org
Preclinical research has consistently demonstrated the effectiveness of this approach. In laboratory studies, Binimetinib has been shown to inhibit the phosphorylation of ERK and suppress the growth of cancer cell lines that have BRAF or NRAS mutations. drugbank.comresearchgate.net For instance, it has a potent inhibitory concentration (IC50) of 12 nM in melanoma cells. nih.govmedchemexpress.com In animal xenograft models, where human tumor cells are implanted into mice, oral administration of MEK inhibitors like Binimetinib has led to significant tumor growth inhibition and even regression across a range of cancer types, including those with KRAS and BRAF mutations. openaccessjournals.comnih.gov These robust preclinical findings established a strong rationale for developing MEK1/2 inhibitors as cancer therapies, validating their potential to block a key driver of tumor growth. nih.govnih.gov
Preclinical Activity of Binimetinib
The table below summarizes key findings from preclinical studies, demonstrating the inhibitory effect of Binimetinib on cancer cells with specific genetic mutations.
| Cancer Type | Genetic Mutation | Preclinical Model | Key Finding | Citation |
| Melanoma | BRAF or NRAS | Cell Lines | Potent inhibition of MEK with an IC50 of 12 nM. | nih.govmedchemexpress.com |
| Melanoma | BRAF V600E | Xenograft Model | Inhibited in vivo ERK phosphorylation and tumor growth. | drugbank.com |
| Colorectal Cancer | KRAS | Xenograft Model | Inhibited tumor growth and regression. | nih.gov |
| Biliary Cancer | Not specified | Phase I Study | Showed evidence of clinical efficacy with objective responses. | researchgate.net |
| NRAS-mutant Melanoma | NRAS | Phase II Study | Objective responses observed in 20% of patients. | smw.ch |
Properties
Molecular Formula |
C₁₆¹³CH₁₅BrF₂N₄O₃ |
|---|---|
Molecular Weight |
442.22 |
Synonyms |
5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide-13C; Arry-162-13C; Arry-438162-13C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Mek 162 Action
Target Specificity and Binding Characteristics of MEK 162
MEK162 exhibits a high degree of specificity for its molecular targets, binding to them in a distinct manner that contributes to its efficacy.
Selective Inhibition of MEK1 and MEK2 Kinase Activity
MEK162 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) kinases MEK1 and MEK2. oncodaily.compatsnap.commedchemexpress.com These dual-specificity kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which plays a critical role in regulating cell proliferation, differentiation, and survival. patsnap.comdrugbank.com In many cancers, this pathway is hyperactivated due to mutations in genes like BRAF or NRAS, leading to uncontrolled cell growth. patsnap.comoncotarget.com MEK162 directly targets and inhibits the enzymatic activity of both MEK1 and MEK2, effectively blocking their ability to phosphorylate their only known substrates, the extracellular signal-regulated kinases ERK1 and ERK2. patsnap.comdrugbank.com In vitro kinase assays have demonstrated that binimetinib (B1684341) inhibits MEK with a half-maximal inhibitory concentration (IC50) of 12 nM. medchemexpress.comnih.gov This selective inhibition disrupts the downstream signaling cascade that promotes tumor cell proliferation. patsnap.com
Allosteric and ATP-Noncompetitive Inhibition Modalities
MEK162 functions as an allosteric and ATP-noncompetitive inhibitor. nih.govresearchgate.net This means that it does not bind to the ATP-binding pocket of the MEK1/2 enzymes, but rather to a distinct, allosteric site. nih.gov This binding induces a conformational change in the MEK1/2 proteins, locking them into a catalytically inactive state. nih.gov This mode of inhibition is highly specific and avoids competition with the high intracellular concentrations of ATP, contributing to the potency of MEK162. researchgate.net By binding to this allosteric pocket, MEK162 prevents MEK1/2 from being activated by their upstream activator, RAF, and from phosphorylating their downstream target, ERK. drugbank.com
Downstream Signaling Cascade Modulation by MEK 162
The inhibition of MEK1 and MEK2 by MEK162 leads to significant alterations in the downstream signaling events within the cell.
Inhibition of ERK1/2 Phosphorylation
A primary and direct consequence of MEK162 activity is the inhibition of ERK1 and ERK2 phosphorylation. drugbank.comnih.gov As MEK1/2 are the sole kinases responsible for activating ERK1/2 through phosphorylation, their inhibition by MEK162 leads to a significant decrease in the levels of phosphorylated ERK (p-ERK). patsnap.comnih.gov This has been consistently observed in various preclinical models, including cell-free assays, cancer cell lines, and animal xenograft models. drugbank.comnih.gov For instance, treatment of sensitive neuroblastoma cell lines with binimetinib resulted in the complete loss of phosphorylated ERK. nih.govnih.govresearchgate.net Similarly, in human non-small cell lung cancer (NSCLC) cells, MEK162 effectively decreased the levels of p-ERK1/2. nih.gov The reduction in p-ERK levels is a key indicator of MEK162's on-target activity and its ability to disrupt the oncogenic signaling cascade. nih.gov
Impact on RAS/RAF/MEK/ERK Pathway Components
MEK162's impact extends throughout the RAS/RAF/MEK/ERK pathway. oncodaily.compatsnap.com This pathway is a critical communication system within cells that regulates essential processes like growth and survival. oncodaily.com The main components include RAS, which activates the pathway; RAF, which phosphorylates MEK; MEK1/2, which in turn activate ERK; and finally, ERK, which moves into the nucleus to regulate genes involved in cell division. oncodaily.com In cancers with BRAF or NRAS mutations, this pathway is often constitutively active. patsnap.comoncotarget.com By inhibiting MEK1/2, MEK162 effectively creates a bottleneck in this signaling cascade, preventing the downstream activation of ERK and its subsequent effects on gene expression and cell proliferation. patsnap.comdrugbank.com Interestingly, in some cellular contexts, the inhibition of MEK can lead to a feedback activation of upstream components like MEK phosphorylation itself, a phenomenon observed in some resistant cell lines. nih.gov This highlights the complex regulatory loops within the pathway and potential mechanisms of resistance.
Cellular Biological Responses Elicited by MEK 162
The molecular changes induced by MEK162 translate into significant biological responses at the cellular level, ultimately contributing to its anti-cancer effects. In sensitive cancer cell lines, MEK162 has been shown to induce G1 cell cycle arrest, effectively halting the progression of cells through the division cycle. nih.govselleckchem.com Furthermore, MEK162 can trigger apoptosis, or programmed cell death, in various cancer cells, including those of non-small cell lung cancer and neuroblastoma. nih.govnih.gov Another cellular response observed with MEK162 treatment is the induction of autophagy. nih.govselleckchem.com The specific cellular outcome, whether it be growth arrest, apoptosis, or autophagy, can vary depending on the cancer cell type and its specific genetic makeup. For example, in neuroblastoma cells, sensitivity to binimetinib and the subsequent induction of apoptosis correlated with lower expression of the NF1 protein. nih.gov
Table 1: Research Findings on MEK 162's Cellular Effects
Table 2: Compound Names Mentioned in the Article
Regulation of Cell Proliferation and Viability
MEK 162 exerts its primary anti-proliferative effects by inhibiting the MEK1/2 enzymes, which in turn prevents the phosphorylation and activation of their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). apexbt.commedchemexpress.com The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, ultimately controlling gene expression related to cell growth, proliferation, and survival. oncotarget.comsemanticscholar.org
In various cancer cell lines, particularly those with activating mutations in the BRAF or RAS genes, the MAPK pathway is constitutively active, driving uncontrolled cell proliferation. nih.govaacrjournals.org MEK 162 has demonstrated the ability to inhibit the growth of these cancer cells in a concentration-dependent manner. nih.govnih.gov For instance, in non-small cell lung cancer (NSCLC) and colorectal cancer cell lines, treatment with MEK 162 leads to a significant reduction in cell viability. nih.govnih.govresearchgate.net The inhibition of MEK1/2 by MEK 162 leads to decreased levels of phosphorylated ERK (pERK), a key indicator of MAPK pathway inhibition. nih.govmedchemexpress.comresearchgate.net This reduction in pERK signaling disrupts the downstream cellular machinery responsible for promoting cell proliferation. oncotarget.com
Table 1: Research Findings on MEK 162 and Cell Proliferation/Viability
| Cell Line Type | Key Findings | Reference(s) |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | MEK 162 inhibits cell growth with varying potencies, dependent on the genetic makeup of the cells. | nih.gov |
| Colorectal Cancer (CRC) | Demonstrates synergistic antitumor activity when combined with other chemotherapy agents. | researchgate.net |
| Melanoma (NRAS-mutant) | Sensitive to MEK 162, showing reduced ERK1/2 phosphorylation and clonogenic survival. | apexbt.com |
| Pancreatic Cancer | MEK 162 shows effectiveness in inhibiting the growth of pancreatic cancer cells. | nih.gov |
| Glioblastoma Multiforme (GBM) | Enhances the effect of radiation in inhibiting the growth of multicellular spheroids. | nih.gov |
Induction of Cell Cycle Arrest (e.g., G1 Phase)
A primary mechanism through which MEK 162 curbs cell proliferation is by inducing cell cycle arrest, predominantly in the G1 phase. nih.govselleckchem.com The transition from the G1 to the S phase of the cell cycle is a critical checkpoint, and its dysregulation is a hallmark of cancer. The MAPK pathway plays a significant role in this transition, partly by regulating the expression of key cell cycle proteins. oncotarget.comaacrjournals.org
Studies have shown that treatment with MEK 162 leads to an accumulation of cells in the G1 phase. nih.govcapes.gov.br This arrest is often associated with a marked decrease in the levels of Cyclin D1, a protein essential for the G1 to S phase transition. nih.govaacrjournals.orgd-nb.info Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which then phosphorylates the retinoblastoma protein (Rb), allowing the cell to progress into the S phase. oncotarget.com By inhibiting the MAPK pathway, MEK 162 effectively downregulates Cyclin D1 expression, thereby halting the cell cycle at the G1 checkpoint. nih.gov In some cancer cell lines, this G1 arrest is a primary contributor to the growth-inhibitory effects of MEK 162. nih.gov
Table 2: Research Findings on MEK 162 and Cell Cycle Arrest
| Cell Line Type | Key Findings | Reference(s) |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Induces G1 arrest, which is a primary mechanism of growth inhibition in some cell lines. | nih.gov |
| Pancreatic Cancer | Resistance to MEK 162 is associated with a lack of effect on Cyclin D1 levels and cell cycle distribution. | aacrjournals.org |
| Esophageal Squamous Cell Carcinoma (ESCC) | Combination with a PI3Kα inhibitor enhanced G1 phase arrest. | researchgate.net |
| Colorectal Cancer (BRAFV600E-mutant) | Continuous exposure can lead to stochastic escape from G1 arrest. | biorxiv.org |
Mechanisms of Apoptosis Induction
In addition to cell cycle arrest, MEK 162 can induce apoptosis, or programmed cell death, in various cancer cell types. apexbt.comnih.govselleckchem.com Apoptosis is a critical process for eliminating damaged or unwanted cells, and its evasion is a key characteristic of cancer. The induction of apoptosis by MEK 162 is often observed at higher concentrations of the compound. nih.gov
The apoptotic process induced by MEK 162 involves the activation of caspases, a family of proteases that execute the cell death program. aacrjournals.org Specifically, treatment with MEK 162 has been shown to lead to the cleavage and activation of caspase-3, caspase-7, and caspase-8. nih.govaacrjournals.org Activated caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. One such substrate is poly(ADP-ribose) polymerase (PARP), and its cleavage is a well-established marker of apoptosis. nih.gov
Furthermore, the pro-apoptotic effects of MEK 162 are linked to the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. aacrjournals.orgoncotarget.comnih.gov This family includes both anti-apoptotic members (like Bcl-2 and Mcl-1) and pro-apoptotic members (like BAX, BAK, and BIM). oncotarget.comnih.gov MEK 162 treatment, particularly in combination with other targeted agents, can shift the balance towards apoptosis by downregulating anti-apoptotic proteins like Mcl-1 and upregulating pro-apoptotic proteins like BIM. aacrjournals.org This rebalancing leads to the activation of BAX and BAK, which permeabilize the mitochondrial outer membrane, releasing factors that trigger caspase activation. aacrjournals.orgembopress.org
Table 3: Research Findings on MEK 162 and Apoptosis
| Cell Line Type | Key Findings | Reference(s) |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Induces apoptosis, as evidenced by increased DNA fragmentation and cleavage of caspase-8, caspase-3, and PARP. | nih.gov |
| Rhabdomyosarcoma (NRAS-mutated) | Synergizes with a PI3Kα inhibitor to trigger widespread caspase-dependent apoptosis. | aacrjournals.org |
| Uveal Melanoma | Co-treatment with a PKC inhibitor induces apoptosis. | apexbt.com |
| Melanoma | Combination with a BCL-2 inhibitor can enhance apoptosis. | researchgate.net |
Role in Autophagy Modulation
Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. It can play a dual role in cancer, either promoting cell survival under stress or contributing to cell death. nih.govmedchemexpress.com Research has shown that MEK 162 can induce autophagy in some cancer cells, such as NSCLC. nih.govselleckchem.com
The induction of autophagy by MEK 162 is characterized by an increase in the conversion of microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II). aacrjournals.orgnih.gov This conversion is a key marker of autophagosome formation. nih.gov In some contexts, this induced autophagy appears to be a protective mechanism that counteracts the antitumor efficacy of MEK 162. nih.gov For example, in NSCLC cells, blocking MEK 162-induced autophagy with an autophagy inhibitor can synergistically enhance the growth-inhibitory and apoptosis-inducing effects of MEK 162. nih.gov However, in other settings, such as in a mouse model of cancer cachexia, MEK 162 was found to reduce autophagosome formation in muscle tissue, suggesting a more complex and context-dependent role in autophagy modulation. aacrjournals.orgnih.gov
Table 4: Research Findings on MEK 162 and Autophagy
| Cell/Tissue Type | Key Findings | Reference(s) |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Induces autophagy, which appears to be a protective mechanism. | nih.gov |
| Mouse Muscle (Cancer Cachexia Model) | Reduces autophagosome formation, preventing muscle atrophy. | aacrjournals.orgnih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | Combination with an autophagy inhibitor enhances the therapeutic efficacy of MEK 162. | nih.gov |
Influence on Cell Differentiation and Survival Pathways
The MAPK pathway, which MEK 162 inhibits, is a central regulator of cell fate decisions, including differentiation and survival. oncotarget.com By modulating this pathway, MEK 162 can influence these fundamental cellular processes.
In the context of cell differentiation, MEK 162 has been shown to inhibit in vitro osteoclast differentiation. selleckchem.com Osteoclasts are specialized cells responsible for bone resorption, and their differentiation is influenced by MAPK signaling. In contrast, MEK 162 has a weaker effect on osteoblast differentiation, the cells responsible for bone formation. selleckchem.com
Regarding cell survival pathways, a significant observation is that inhibition of the MEK/ERK pathway by MEK 162 can sometimes lead to the compensatory activation of other pro-survival signaling pathways, most notably the PI3K/Akt pathway. aacrjournals.orgnih.gov This feedback activation of Akt signaling can limit the therapeutic efficacy of MEK 162 when used as a single agent. nih.gov Consequently, combining MEK 162 with inhibitors of the PI3K/Akt pathway has been shown to be a promising strategy to overcome this resistance mechanism and enhance antitumor activity. aacrjournals.orgnih.gov
Table 5: Research Findings on MEK 162 and Cell Differentiation/Survival
| Cell/Tissue Type | Key Findings | Reference(s) |
|---|---|---|
| Osteoclasts | Inhibits in vitro osteoclast differentiation. | selleckchem.com |
| Non-Small Cell Lung Cancer (NSCLC) | Can activate the pro-survival Akt signaling pathway. | nih.gov |
| Colon Cancer (C-26 tumor-bearing mice) | Preserves skeletal muscle mass, suggesting an influence on tissue survival. | aacrjournals.org |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | The MEK/ERK pathway is engaged and increases cell survival after PI3K inhibition. | researchgate.net |
Preclinical Evaluation of Mek 162 Efficacy in Diverse Disease Models
Assessment in Cancer Cell Lines
Neuroblastoma, a cancer of the developing nervous system, often exhibits dysregulation of the RAS-MAPK pathway. mdpi.com Studies have shown that MEK162 can inhibit tumor growth and improve survival in mouse models of neuroblastoma. mdpi.com In a panel of 23 neuroblastoma cell lines, MEK162 demonstrated a wide range of sensitivity, with IC50 values ranging from 5 nM to 10 μM. researchgate.netaacrjournals.org Sensitive cell lines typically exhibited G1 cell cycle arrest within 24 hours of exposure. researchgate.netaacrjournals.org
The sensitivity of neuroblastoma cells to binimetinib (B1684341) has been linked to MAPK-related genomic aberrations and low expression of the MYCN oncogene. aacrjournals.org Conversely, resistance to MEK162 has been associated with MYCN expression. researchgate.netaacrjournals.org This suggests an inverse relationship between sensitivity to MEK inhibitors and CDK4/6 inhibitors, as MYCN amplification is linked to sensitivity to the CDK4/6 inhibitor ribociclib (B560063). aacrjournals.org
In NRAS-mutant neuroblastoma cell lines, MEK inhibitors like MEK162 have been shown to block cell growth. plos.org Specifically, in the CHP-212 and SK-N-AS cell lines, which harbor NRAS mutations, MEK162 suppressed clonogenic growth. plos.org This effect was not observed in NRAS wild-type cell lines. plos.org
Combination therapies have also been explored. The combination of binimetinib and the CDK4/6 inhibitor ribociclib has demonstrated synergistic or additive growth inhibition in all tested neuroblastoma cell lines and significant tumor growth inhibition in three out of four xenograft models. aacrjournals.org This synergistic effect is attributed to diminished cell-cycle progression. aacrjournals.org Another study showed that combining binimetinib with ribociclib induced an additive inhibition of tumor growth in neuroblastoma xenograft models. iiarjournals.org
Interactive Table: MEK162 Efficacy in Neuroblastoma Models
| Cell Line | Mutation Status | Key Finding | Citation |
|---|---|---|---|
| Panel of 23 cell lines | Varied | Wide range of sensitivity (IC50: 5 nM - 10 µM); sensitive lines showed G1 arrest. | researchgate.netaacrjournals.org |
| CHP-212, SK-N-AS | NRAS mutant | MEK162 suppressed clonogenic growth. | plos.org |
| Various | MAPK-related aberrations, low MYCN | Sensitivity to binimetinib. | aacrjournals.org |
| Various | MYCN amplified | Resistance to binimetinib, sensitivity to ribociclib. | researchgate.netaacrjournals.orgaacrjournals.org |
| Xenograft Models | Not specified | Binimetinib inhibited tumor growth and improved survival. | mdpi.com |
| Xenograft Models | Not specified | Combination with ribociclib showed synergistic/additive growth inhibition. | aacrjournals.orgiiarjournals.org |
MEK162 has shown significant preclinical and clinical efficacy in melanoma, particularly in tumors with BRAF and NRAS mutations. nih.govtandfonline.comnih.gov It is a potent MEK inhibitor with an IC50 concentration of 12 nM in melanomas. nih.gov
In NRAS-mutant melanoma, MEK162 has demonstrated activity. plos.org A phase II clinical trial in patients with NRAS-mutated melanoma showed partial responses in 20% of patients and stable disease in 43%. plos.org Preclinical studies in NRAS-mutant melanoma cell lines, such as SK-MEL-2, have been conducted to evaluate the efficacy of MEK inhibitors. However, one study noted that binimetinib had little effect on the growth of SK-MEL-2 melanoma tumors in vivo.
For BRAF-mutated melanoma, MEK inhibitor activity has been shown preclinically. oncotarget.com The combination of MEK162 (binimetinib) with the BRAF inhibitor encorafenib (B612206) has proven to be a particularly effective strategy. nih.govtandfonline.comnih.gov
Interactive Table: MEK162 Efficacy in Melanoma Models
| Model Type | Mutation Status | Key Finding | Citation |
|---|---|---|---|
| Melanoma Cell Lines | General | IC50 of 12 nM. | nih.gov |
| NRAS-mutant Melanoma | NRAS mutant | MEK162 shows activity. | plos.org |
| SK-MEL-2 Xenograft | NRAS-Q61R | Binimetinib had little effect on tumor growth. | |
| BRAF-mutant Melanoma | BRAF mutant | Preclinical activity of MEK inhibitors demonstrated. | oncotarget.com |
| Metastatic Melanoma | BRAF-mutated | Combination with encorafenib is effective. | nih.govtandfonline.comnih.gov |
In KRAS-mutant colorectal cancer (CRC) models, MEK162 has been investigated both as a single agent and in combination therapies. While MEK inhibitor monotherapy has shown limited antitumor activity in early clinical trials, preclinical studies suggest potential for combination strategies. nih.gov
The combination of MEK162 with the CDK4/6 inhibitor palbociclib (B1678290) has demonstrated synergistic inhibition of cell growth in KRAS-mutant CRC cell lines such as HCT116, Lovo, SW480, and LS174T. nih.gov This combination was shown to cause tumor regression in both cell line and patient-derived xenograft models. nih.gov The mechanism behind this synergy involves the inhibition of cell growth through various means, including decreased levels of phosphorylated ribosomal protein S6. nih.gov
Furthermore, MEK162 has been shown to enhance the antitumor activity of standard chemotherapies like 5-fluorouracil (B62378) (5-FU) and trifluridine (B1683248) in KRAS-mutated human CRC cell lines. iiarjournals.org Synergistic antitumor activity was observed in the majority of CRC cell lines treated with MEK162 plus 5-FU or trifluridine, with a greater effect seen in KRAS- or BRAF-mutant cell lines compared to wild-type lines. iiarjournals.orgnih.gov For example, strong synergism was observed with the combination of trifluridine and MEK162 in the KRAS-mutated SW480 and DLD-1 cell lines. nih.gov
Interactive Table: MEK162 Efficacy in Colorectal Cancer Models
| Cell Line | Mutation Status | Combination Agent | Key Finding | Citation |
|---|---|---|---|---|
| HCT116, Lovo, SW480, LS174T | KRAS mutant | Palbociclib (CDK4/6 inhibitor) | Synergistic inhibition of cell growth. | nih.gov |
| Various CRC cell lines | KRAS/BRAF mutant | 5-Fluorouracil | Synergistic antitumor activity. | iiarjournals.orgnih.gov |
| Various CRC cell lines | KRAS/BRAF mutant | Trifluridine | Synergistic antitumor activity. | iiarjournals.orgnih.gov |
| SW480, DLD-1 | KRAS mutant | Trifluridine | Synergistic activity. | nih.gov |
| HT29 | BRAF V600E | Trifluridine | Strong synergism. | nih.gov |
| SNU-C1 | KRAS/BRAF wild-type | Trifluridine | Strong synergism. | nih.gov |
MEK162 has demonstrated the ability to inhibit the growth of human NSCLC cell lines, though with varying potencies. nih.gov The IC50 values ranged from 0.015 μM to over 10 μM across a panel of 14 NSCLC cell lines with different genetic mutations. nih.gov The growth inhibition is achieved through the induction of G1 cell cycle arrest and apoptosis. nih.gov
Interestingly, MEK162 treatment can lead to the activation of Akt signaling while effectively suppressing the MEK/ERK pathway. nih.gov This has led to the exploration of combination therapies. The combination of MEK162 with the PI3K inhibitor BKM120 (buparlisib) has been shown to abrogate the induced Akt activation and significantly enhance therapeutic efficacy against the growth of NSCLC cells both in vitro and in vivo. nih.govnih.gov This combination has been found to significantly inhibit tumor growth in EGFR-TKI resistant NSCLC cells. nih.gov
As a single agent, MEK162 has shown significant inhibition of tumor growth in NSCLC xenograft models in mice and in human cancer cells in vitro, particularly those with KRAS or other mutations. mycancergenome.org
Interactive Table: MEK162 Efficacy in NSCLC Models
| Cell Line/Model | Key Finding | Combination Agent | Citation |
|---|---|---|---|
| Panel of 14 NSCLC cell lines | Varied potency in growth inhibition (IC50: 0.015 µM to >10 µM). | --- | nih.gov |
| NSCLC cell lines | Induces G1 arrest and apoptosis. | --- | nih.gov |
| NSCLC xenograft models | Significant inhibition of tumor growth as a single agent. | --- | mycancergenome.org |
| NSCLC cells | Combination significantly augments therapeutic efficacy. | BKM120 (PI3K inhibitor) | nih.gov |
| EGFR-TKI resistant NSCLC cells | Combination significantly inhibits tumor growth. | Buparlisib (B177719) (BKM120) | nih.gov |
Glioblastoma multiforme (GBM), the most aggressive type of glioma, frequently has activating mutations in the MAPK/ERK pathway. nih.govnih.gov Preclinical studies have shown that MEK162 can inhibit cell proliferation and enhance the effects of radiation in human GBM models. nih.govnih.gov In multicellular U87 human GBM spheroids, MEK162 inhibited spheroid growth. nih.gov
MEK162 was identified as a radiosensitizer in GBM spheroids in vitro and in orthotopic GBM xenografts in vivo. aacrjournals.org The combination of MEK162 with fractionated irradiation enhanced the radiation-induced growth inhibition of multicellular GBM spheroids. nih.gov A synergistic effect was found when MEK162 was combined with fractionated irradiation, and an additive effect was observed with the addition of temozolomide (B1682018) (TMZ). nih.gov In vivo, the combination of MEK162 and radiation significantly reduced the growth rate, increased growth delay, and prolonged survival time in tumor-bearing animals. aacrjournals.org Mechanistically, MEK162 downregulates and dephosphorylates cell-cycle checkpoint and DNA damage response proteins. aacrjournals.org
Notably, MEK162 was found to enhance the irradiation response of glioma cells even in the absence of activating KRAS or BRAF mutations when cultured as spheroids. aacrjournals.org In glioma stem cells (GSCs), MEK inhibitors, including MEK162, have shown antiproliferative and apoptotic effects and induced neuronal differentiation in sensitive GSCs. mdpi.com
Interactive Table: MEK162 Efficacy in Glioma Models
| Model | Key Finding | Combination Agent(s) | Citation |
|---|---|---|---|
| U87 GBM Spheroids | Inhibited spheroid growth. | --- | nih.gov |
| GBM Spheroids | Identified as a radiosensitizer. | Radiation | aacrjournals.org |
| U87 GBM Spheroids | Synergistic effect on volume reduction. | Radiation | nih.gov |
| U87 GBM Spheroids | Additive effect on volume reduction. | Radiation, Temozolomide | nih.gov |
| Orthotopic GBM Xenografts | Reduced growth rate, increased growth delay, prolonged survival. | Radiation | aacrjournals.org |
| Glioma Stem Cells | Antiproliferative and apoptotic effects. | --- | mdpi.com |
Over 90% of pancreatic ductal adenocarcinomas (PDAC) harbor activating KRAS mutations, making the MAPK pathway a key therapeutic target. ascopubs.orgasco.org MEK162 has shown effectiveness in inhibiting the growth of pancreatic cancer cells. nih.gov However, sensitivity varies significantly across different pancreatic cancer cell lines, with IC50s for MEK162 ranging from approximately 37.5 nM to 800 nM. ciberonc.es This variability has been strongly correlated with specific KRAS mutational subtypes and copy number variations. nih.gov
In sensitive pancreatic cancer cell lines, MEK162 has been shown to block ERK1/2, inhibit PI3K and S6, and increase p27KIP1 levels. nih.govresearchgate.net
Combination therapy has shown promise in preclinical pancreatic cancer models. The combination of MEK162 with the chemotherapies gemcitabine (B846) and nab-paclitaxel increased their efficacy. ciberonc.es Preclinical data also suggest that combining MEK162 with the autophagy inhibitor hydroxychloroquine (B89500) leads to enhanced killing of PDAC cells in vitro and in vivo. ascopubs.orgasco.orgascopubs.org Another study demonstrated a potential therapeutic synergism of combining a KRAS inhibitor (AMG510) with binimetinib and concomitant irradiation in KRAS mutant pancreatic cancer. mdpi.com Specifically, in KRAS G12C mutant MiaPaCa cells, the dual combination of AMG-510 and binimetinib significantly abrogated colony formation, an effect that was more pronounced with low-dose radiation. mdpi.com
Interactive Table: MEK162 Efficacy in Pancreatic Cancer Models
| Cell Line/Model | Mutation Status | Key Finding | Combination Agent(s) | Citation |
|---|---|---|---|---|
| Panel of 29 cell lines | Varied KRAS | Sensitivity correlates with KRAS mutational subtype and copy number. | --- | nih.gov |
| MIA PaCa-2, Panc 10.05, HPAF-II, CFPAC-1 | KRAS mutant | Varied IC50s (~37.5 nM to ~800 nM). | --- | ciberonc.es |
| Sensitive cell lines | Not specified | Blocks ERK1/2, inhibits PI3K and S6, increases p27KIP1. | --- | nih.govresearchgate.net |
| PDAC cells | Not specified | Enhanced cell killing. | Hydroxychloroquine | ascopubs.orgasco.orgascopubs.org |
| MiaPaCa | KRAS G12C | Synergistic abrogation of colony formation. | AMG510, Radiation | mdpi.com |
| Pancreatic Cancer Models | Not specified | Increased efficacy of chemotherapy. | Gemcitabine, Nab-paclitaxel | ciberonc.es |
Other Preclinical Cancer Models
The preclinical efficacy of MEK162 (Binimetinib) has been investigated across a spectrum of other cancer models beyond the most common types. In preclinical studies, binimetinib has demonstrated significant antitumor activities, both as a single agent and in combination with other therapies, in various cell lines and animal models. mdpi.com
MEK162 has shown effectiveness in inhibiting the growth of N-Ras mutant melanomas and pancreatic cancer cells in culture. nih.gov When combined with other targeted agents, it has displayed promising anticancer activity in different preclinical models. nih.gov For instance, in models of uveal melanoma, combining MEK162 with a PKC inhibitor resulted in sustained inhibition of the MEK/ERK signaling pathway and enhanced therapeutic efficacy. nih.gov
In the context of colorectal cancer (CRC), MEK162 has demonstrated preclinical efficacy against tumors with both wild-type and mutant KRAS/BRAF genes. nih.gov Synergistic antitumor activity was observed when MEK162 was combined with cytotoxic chemotherapies like paclitaxel (B517696) and gemcitabine in pancreatic and CRC cell lines with an activated MAPK pathway. nih.gov
Furthermore, in preclinical models of renal cell carcinoma (RCC), the combination of MEK162 with an mTOR inhibitor, XL388, showed a sensitizing effect, leading to enhanced anti-tumor activity in vivo. oncotarget.com
The compound has also been evaluated in glioblastoma (GBM) models. In multicellular GBM spheroids, MEK162 enhanced the growth-inhibiting effects of radiation. nih.gov When used with radiation in an orthotopic GBM8 mouse model, MEK162 delayed tumor growth and prolonged survival. nih.gov
Investigation in In Vivo Xenograft Models
In vivo xenograft models have been instrumental in demonstrating the tumor growth inhibition capabilities of MEK162 across a wide array of cancer types. nih.gov The compound has shown broad anti-tumor activity in xenograft models derived from melanoma, colorectal cancer, non-small cell lung cancer (NSCLC), fibrosarcoma, cholangiocarcinoma, and pancreatic cancer. nih.gov
Notably, MEK162 has demonstrated efficacy in several xenograft tumor models in mice, including those for HT29, BxPC3, MIA PaCa2, A549, LoVo, Calu6, DU145, and COLO 205 cell lines. researchgate.net In colon carcinoma models like HT29 and COLO 205, dose-dependent tumor growth inhibition was observed. researchgate.net
The efficacy of MEK162 is not strictly limited to tumors with RAS/RAF pathway mutations. semanticscholar.orgresearchgate.net It has shown the ability to inhibit xenograft tumor growth in the presence or absence of these mutations. semanticscholar.org In patient-derived xenografts (PDXs) of ovarian cancer, the addition of MEK162 to a combination of bevacizumab and paclitaxel increased antitumor activity. d-nb.info
In studies on NSCLC xenograft models, MEK162 as a single agent significantly inhibited tumor growth in models with KRAS and/or other mutations. mycancergenome.org Combination therapy has also been a key area of investigation. For example, combining MEK162 with the PI3K inhibitor BKM120 significantly inhibited the growth of A549 xenografts more effectively than either agent alone. nih.gov
In glioblastoma, MEK162 has been identified as a radiosensitizer. In vivo studies using an orthotopic GBM8 brain tumor xenograft model showed that MEK162 in combination with irradiation led to a significantly reduced tumor growth rate, increased growth delay, and prolonged survival time. aacrjournals.org Similarly, in a renal cell carcinoma xenograft model (786-0), co-administration of MEK162 sensitized the tumors to the mTOR inhibitor XL388, resulting in enhanced tumor growth inhibition. oncotarget.com
The table below summarizes the tumor growth inhibition effects of MEK162 in various xenograft models.
| Cancer Type | Xenograft Model | Treatment | Key Findings |
| Colorectal Cancer | HT29, COLO 205 | MEK162 | Dose-dependent inhibition of tumor growth. researchgate.net |
| Non-Small Cell Lung Cancer | A549 | MEK162 + BKM120 | Significantly inhibited xenograft growth compared to single agents. nih.gov |
| Glioblastoma | GBM8 (orthotopic) | MEK162 + Irradiation | Synergistic growth reduction and prolonged median survival. aacrjournals.org |
| Pancreatic Cancer | Patient-Derived Xenografts (PDX) | MEK162 + Gemcitabine/Nab-paclitaxel | Reduced tumor growth and impaired metastasis. ciberonc.es |
| Ovarian Cancer | Patient-Derived Xenografts (PDX) | MEK162 + Bevacizumab + Paclitaxel | Increased antitumor activity compared to double combinations. d-nb.info |
| Renal Cell Carcinoma | 786-0 | MEK162 + XL388 | Sensitized tumors to XL388, enhancing growth inhibition. oncotarget.com |
| Inflammatory Subtype Cancer | NCI-H747 | MEK162 + Neratinib (B1684480) | Synergistic inhibition of in-vivo tumor growth. researchgate.net |
Pharmacodynamic (PD) biomarker analysis in xenograft models provides crucial insights into the molecular mechanisms of MEK162's action and confirms target engagement in vivo. A primary biomarker for MEK inhibitor activity is the phosphorylation of ERK (pERK), a downstream effector in the MAPK pathway.
In multiple xenograft models, administration of MEK162 has been shown to effectively inhibit the phosphorylation of ERK. semanticscholar.org For instance, in HT1080, BxPC-3, and CRC13B02 xenografts, treatment with MEK162 led to a reduction in pERK levels. semanticscholar.org Similarly, in thyroid cancer xenograft models (8505C and CAL62), trametinib (B1684009), another MEK inhibitor, significantly reduced pERK reactivity, demonstrating on-target pathway inhibition. spandidos-publications.com
Beyond pERK, studies have also looked at other biomarkers. In HT1080 tumors, MEK162 was found to activate intrinsic cell death pathways by increasing the expression of pro-apoptotic proteins like BIM and BMF, and decreasing the levels of BCL family members. semanticscholar.org
In a study on BRAF- and NRAS-mutated melanoma, pharmacodynamic analyses in patients showed that binimetinib treatment led to decreased pERK levels and reduced expression of DUSP6, a gene regulated by the MAPK pathway. oncotarget.com Although a direct correlation with clinical efficacy was not established in this study, the data confirmed MAPK pathway inhibition. oncotarget.com
The table below details the key pharmacodynamic biomarker findings in xenograft models treated with MEK162.
| Xenograft Model | Treatment | Biomarker | Observed Effect |
| HT1080, BxPC-3, CRC13B02 | MEK162 | pERK | Inhibition of ERK phosphorylation. semanticscholar.org |
| HT1080 | MEK162 | BIM, BMF | Increased expression. semanticscholar.org |
| HT1080 | MEK162 | BCL family members | Decreased expression. semanticscholar.org |
| A549 | MEK162 + BKM120 | p-Akt | Abrogation of BKM120-induced increase in p-Akt. nih.gov |
| A549 | BKM120 | p-ERK1/2 | Substantial increase in p-ERK1/2 levels in vivo. nih.gov |
| Inflammatory Subtype (NCI-H747, SW-837) | MEK162 + Neratinib | pERK | Inhibition of pERK. researchgate.net |
| Stem-like Subtype (SW 480, C2BBE1) | MEK162 + Neratinib | pERK | No significant inhibition of pERK. researchgate.net |
The selection of appropriate preclinical models is critical for accurately predicting the clinical potential of MEK162. The relevance of a given model is often tied to its genetic landscape and its ability to recapitulate the human disease.
The presence of activating mutations in the RAS/RAF/MEK/ERK pathway, such as in BRAF, NRAS, or KRAS, is a key consideration for selecting sensitive models. nih.gov MEK162 has shown particular potency in cell lines and xenografts harboring these mutations. nih.govascopubs.org However, it is also important to evaluate efficacy in models with wild-type RAS/RAF pathways, as MEK162 has demonstrated activity in such contexts as well. nih.govsemanticscholar.org
Patient-derived xenografts (PDXs) are increasingly favored as they are believed to better preserve the histological and genetic characteristics of the original patient tumor, including its heterogeneity. ciberonc.es This is particularly relevant for studying drug resistance and complex therapeutic combinations. For example, the use of PDX models in ovarian cancer allowed for the evaluation of second-line therapies after the development of resistance to first-line platinum-based treatment. d-nb.info
The choice between subcutaneous and orthotopic xenograft models also has implications. Orthotopic models, where tumor cells are implanted in the corresponding organ of origin, can better mimic the tumor microenvironment and metastatic processes. ciberonc.es For instance, an orthotopic model of glioblastoma was crucial for demonstrating the radiosensitizing effects of MEK162 in the brain. nih.govaacrjournals.org
Furthermore, the use of 3D culture models like multicellular spheroids is considered superior to 2D monolayer cultures for preclinical studies, as they better reflect the physiological conditions of a tumor. nih.gov In glioblastoma models, MEK162 showed a greater inhibition of p-ERK in spheroids compared to monolayer cells. nih.gov
Ultimately, a comprehensive preclinical evaluation of MEK162 should involve a diverse panel of models, including cell lines with different genetic backgrounds, as well as more complex systems like PDXs and orthotopic models, to fully understand its therapeutic potential and the factors that may influence patient response.
Mechanisms of Acquired Resistance to Mek 162
Molecular Adaptations Leading to Resistance
Reactivation of ERK Signaling
A primary mechanism of acquired resistance to MEK 162 involves the reactivation of the downstream effector, Extracellular signal-Regulated Kinase (ERK). mdpi.com Despite the continued presence of the MEK inhibitor, cancer cells can find alternative ways to restore ERK signaling, which is crucial for their proliferation and survival. mdpi.comaacrjournals.org This reactivation underscores the dependency of many tumors on the MAPK pathway. aacrjournals.org
Research has shown that resistance to MEK inhibitors is frequently associated with the reactivation of the MEK/ERK pathway. mdpi.com In some cases, changes in the phosphorylation levels of MEK1/2 and ERK1/2 are observed, although alterations in ERK1/2 phosphorylation are not always directly consistent with changes in MEK1/2 activity. mdpi.com The reactivation of MAPK signaling can be so pronounced that it renders the cells dependent on the continued presence of the drug for survival, a phenomenon known as drug dependency. aacrjournals.org
Activation of Parallel Signaling Pathways (e.g., PI3K/AKT, CDK4/6, SHP2)
Cancer cells can develop resistance to MEK 162 by activating alternative signaling pathways that bypass the need for MEK activity. nih.gov This adaptive rewiring allows them to maintain proliferation and survival signals.
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a frequently activated parallel pathway in the context of MEK inhibitor resistance. nih.govcancerbiomed.orgdovepress.com Activation of this pathway can occur through various mechanisms, including the loss of the tumor suppressor PTEN or activating mutations in PI3K or AKT. dovepress.commdpi.com The crosstalk between the MAPK and PI3K/AKT pathways is complex; inhibition of one can sometimes lead to the compensatory activation of the other. cancerbiomed.orgresearchgate.net Studies have shown that dual inhibition of MEK and PI3K can be a strategy to overcome this resistance. researchgate.netoncotarget.com
CDK4/6 Pathway: The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway, which regulates cell cycle progression, is another critical escape route. mdpi.commedrxiv.org The RAS/MAPK signaling cascade is a key regulator of cyclin D1, which in turn activates CDK4/6. mdpi.com Hyperactivation of the CDK4/6-Rb axis can confer resistance to MAPK inhibitors. mdpi.comfrontiersin.org Preclinical models have demonstrated that combining CDK4/6 inhibitors with MEK inhibitors can overcome resistance and suppress proliferation. medrxiv.orgresearchgate.net
SHP2 Signaling: The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, acts as a critical node downstream of receptor tyrosine kinases (RTKs) and promotes the activation of RAS. medrxiv.orgjci.org MEK inhibition can lead to adaptive resistance through the activation of KRAS, which then induces the PI3K-AKT pathway. jci.org Targeting SHP2 has been shown to abrogate this adaptive activation of KRAS, suggesting that combining SHP2 inhibitors with MEK inhibitors could be an effective therapeutic strategy, particularly in tumors with KRAS amplification. jci.org
Feedback Loop Deregulation
The MAPK pathway is regulated by a series of negative feedback loops. Inhibition of MEK can disrupt these loops, leading to unintended consequences that contribute to resistance. nih.gov Specifically, MEK inhibition can relieve the ERK-mediated negative feedback on upstream components like RAF. cancerbiomed.orgnih.gov This relief can lead to the accumulation of activated MEK and sustained ERK signaling, despite the presence of the inhibitor. cancerbiomed.org This deregulation highlights the intricate signaling dynamics that can undermine the effectiveness of targeted therapies.
Emergence of Specific Genetic Alterations
Secondary Mutations in MAPK Pathway Components (e.g., MEK1C121S)
The development of secondary mutations in the genes of the MAPK pathway is a well-documented mechanism of acquired resistance. These mutations can either prevent the drug from binding to its target or render the pathway constitutively active, independent of upstream signals.
A notable example is the MEK1 C121S mutation, which has been identified in tumors that have become resistant to both RAF and MEK inhibitors. oncotarget.comfrontiersin.org This specific mutation in the allosteric binding pocket of MEK1 interferes with the binding of MEK inhibitors, thereby restoring ERK activation and promoting cell survival and proliferation. cancerbiomed.orgscispace.com Other mutations in MAP2K1 (the gene encoding MEK1) have also been associated with resistance. scispace.comnih.gov
| Gene | Mutation | Effect on MEK 162 |
| MEK1 (MAP2K1) | C121S | Confers resistance to MEK inhibitors by altering the drug-binding site. oncotarget.comfrontiersin.orgscispace.com |
| MEK1 (MAP2K1) | Q56P, K57E, E203K | Associated with resistance to MEK162. scispace.com |
| NRAS | Various | Can drive resistance to BRAF inhibitors and may contribute to MEK inhibitor resistance. dovepress.com |
Interactive Data Table: Mutations Associated with MEK 162 Resistance
Gene Amplifications and Overexpression
Increased dosage of key signaling molecules through gene amplification or overexpression is another common strategy employed by cancer cells to overcome MEK inhibition.
Amplification of the BRAF gene, particularly the BRAF V600E mutant allele, can lead to hyperactivation of the MAPK pathway, overwhelming the inhibitory capacity of MEK 162. aacrjournals.orgmdpi.com Overexpression of BRAF V600E has also been observed as a resistance mechanism. aacrjournals.org Similarly, amplification or overexpression of other upstream components, such as KRAS, can drive resistance. mdpi.comaacrjournals.org In some cases, amplification of genes encoding receptor tyrosine kinases like EGFR has been found to confer resistance. aacrjournals.org
| Gene | Alteration | Consequence |
| BRAF | Amplification/Overexpression | Hyperactivation of the MAPK pathway, overwhelming MEK inhibition. aacrjournals.orgmdpi.com |
| KRAS | Amplification | Drives resistance to MEK inhibition. mdpi.comaacrjournals.org |
| EGFR | Amplification | Confers acquired resistance. aacrjournals.org |
| COT (MAP3K8) | Overexpression | Leads to MEK activation independent of BRAF V600E. aacrjournals.org |
Interactive Data Table: Gene Amplifications and Overexpression in MEK 162 Resistance
Phenotypic Plasticity and Resistance
Phenotypic plasticity is the capacity of cancer cells to alter their characteristics in response to external cues, representing a significant mechanism of acquired therapeutic resistance. dkfz.demdpi.com This adaptability allows tumor cells to dynamically shift their phenotype under the pressure of targeted agents like MEK162, leading to the emergence of drug-resistant states. mdpi.com In malignancies such as melanoma, this cellular plasticity is a crucial contributor to the development of sustained resistance to MAPK pathway inhibitors. mdpi.comnih.gov The process is not necessarily driven by new genetic mutations but can arise from epigenetic and transcriptional reprogramming, enabling a reversible transition to a resistant state. mdpi.commdpi.com
Phenotype Switching (e.g., Epithelial-Mesenchymal Transition, Stem-like Phenotypes)
A prominent example of phenotypic plasticity is the switch to a mesenchymal-like state, a process that shares characteristics with the developmental program known as the epithelial-mesenchymal transition (EMT). frontiersin.org EMT is fundamentally characterized by changes to the cellular skeleton, membrane, and intercellular junctions. frontiersin.org In the context of cancer, cells that acquire mesenchymal features often exhibit increased motility, invasiveness, and a higher degree of therapeutic resistance. nih.gov
Research has demonstrated that the development of resistance to MAPK pathway inhibitors, including the combination of BRAF and MEK inhibitors like MEK162, is often accompanied by distinct morphological changes. mdpi.com Resistant cells may become elongated and spindle-shaped, which is indicative of a shift towards a mesenchymal phenotype. mdpi.com This switch is governed by a complex network of signaling pathways and transcription factors. frontiersin.org While key EMT-associated transcription factors are involved, their specific expression and role during the switch to a resistant, mesenchymal-like phenotype in cancers like melanoma can differ from their function in classical EMT. frontiersin.org Studies have implicated regulators such as the transcription cofactor c-JUN in mediating this phenotype switching. cloudfront.net However, significant heterogeneity is observed across different resistant cell lines regarding the expression and activity of crucial regulators like MITF, AXL, and NGFR, underscoring the diverse strategies cells can employ to achieve a resistant state. mdpi.comnih.gov
Impact of Tumor Microenvironment
The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, extracellular matrix (ECM) components, and secreted signaling molecules that profoundly influences tumor progression and response to therapy. nih.govfrontiersin.org Resistance to treatment is not solely an intrinsic property of cancer cells but is often modulated or directly induced by signals from the TME. mdpi.com
Stromal cells within the TME, particularly cancer-associated fibroblasts (CAFs), are key drivers of acquired resistance. nih.gov CAFs can promote a switch to a mesenchymal phenotype, thereby protecting cancer cells from targeted drugs. nih.gov For instance, studies have shown that fibroblasts can induce resistance to BRAF inhibitors in melanoma, a protective effect that was not overcome by the addition of MEK162. nih.gov This stroma-induced resistance has been linked to the rewiring of signaling pathways, such as the activation of the PI3K/mTOR cascade. nih.gov Beyond CAFs, other cellular components like tumor-associated macrophages (TAMs) can also contribute to a resistant phenotype. nih.govfrontiersin.org The TME can also facilitate resistance through the secretion of various growth factors and cytokines, such as FGF2 and IGF-1, which can activate alternative survival pathways in cancer cells, diminishing their dependency on the MAPK pathway and thus reducing the efficacy of inhibitors like MEK162. nih.gov
In Vitro Models for Studying Resistance Development
To investigate the complex mechanisms of acquired resistance, researchers rely on various preclinical models. europa.eu These models are essential for dissecting the biological changes that occur during the development of resistance and for testing novel therapeutic strategies to overcome it. nih.govnih.gov While patient-derived xenografts (PDXs) offer a model that maintains the genetic heterogeneity of the original tumor, cancer cell lines remain a fundamental tool. europa.eu More advanced three-dimensional (3D) culture systems, such as multicellular spheroids, are increasingly used as they can better replicate aspects of the solid tumor structure and have been employed to study adaptive resistance to MAPK pathway inhibitors. nih.govaacrjournals.orgacs.org
Generation of Resistant Cell Lines
The standard method for developing drug-resistant cancer cell lines in vitro involves the long-term culture of initially sensitive cells in the presence of gradually increasing concentrations of the therapeutic agent. nih.govnih.gov This process selects for cells that have acquired mechanisms to survive and proliferate despite the drug's presence.
Several studies have successfully generated cell lines with acquired resistance to MEK162 using this approach. For example, a resistant subline of the NCI-H727 non-small-cell lung cancer (NSCLC) cell line, designated H727/MEK, was established by continuous exposure to MEK162 for 40 passages. nih.govnih.gov This resulted in a significant shift in drug sensitivity. nih.gov Similarly, melanoma cell lines with acquired resistance to a combination therapy including MEK162 (binimetinib) and a BRAF inhibitor have been developed to study the molecular alterations underlying resistance. mdpi.com These resistant cell lines are invaluable tools, allowing for detailed mechanistic studies and the identification of potential cross-resistance to other inhibitors. nih.govnih.gov
| Parental Cell Line | Cancer Type | Method | Resulting Resistant Line | Key Finding | Reference |
|---|---|---|---|---|---|
| NCI-H727 | Non-Small-Cell Lung Cancer (NSCLC) | Continuous treatment with increasing concentrations of MEK162 for 40 passages. | H727/MEK | IC50 for MEK162 increased from ~115 nM to >1000 nM. The resistant line showed cross-resistance to an ERK inhibitor. | nih.gov |
| C-26 | Colon Adenocarcinoma | In vivo treatment followed by in vitro culture with maintenance concentration (30 μmol/L) of MEK162. | C-26R | Resistant cells showed significantly higher survival at 10, 15, and 30 μmol/L MEK162 and no longer exhibited ERK phosphorylation inhibition upon MEK162 treatment. | researchgate.net |
| WM983B, WM793B, etc. | Melanoma | Long-term treatment with a combination of encorafenib (B612206) (BRAFi) and binimetinib (B1684341) (MEK162). | WM983BE+BRes, WM793BE+BRes, etc. | Resistant cells exhibited morphological changes (elongated, spindle-shaped) and increased invasive potential. | mdpi.com |
Omics-based Approaches for Resistance Mechanism Elucidation
To gain a comprehensive and unbiased understanding of the molecular changes that drive resistance, researchers utilize various "omics" technologies. alliedacademies.orgnih.gov These approaches, including genomics, transcriptomics (RNA-sequencing), proteomics, and metabolomics, allow for a systems-level view of the adaptive landscape of resistant cells. alliedacademies.orgnih.govvhio.net By comparing omics data from sensitive parental cells and their acquired-resistant derivatives, specific alterations can be identified.
These powerful techniques have been applied to models of MEK162 resistance to uncover its underlying mechanisms. For instance, RNA-sequencing of melanoma cells with acquired resistance to combination treatment with encorafenib and MEK162 (binimetinib) has been used to identify global changes in gene expression associated with the resistant phenotype. mdpi.com Whole-exome sequencing can pinpoint specific genetic mutations or copy number variations that emerge during the acquisition of resistance. mdpi.com Furthermore, proteomic and phospho-proteomic analyses are critical for mapping the reactivation of the MAPK pathway or the activation of bypass signaling cascades, such as the PI3K-AKT pathway, which are common themes in resistance to targeted therapies. mdpi.comnih.govdovepress.com These omics-based studies consistently reveal that resistance is a complex and heterogeneous phenomenon, often involving multiple, sometimes patient-specific, molecular events. mdpi.comnih.gov
| Omics Approach | Model System | Key Focus/Finding | Reference |
|---|---|---|---|
| RNA-Sequencing | Melanoma cell lines resistant to encorafenib + binimetinib (MEK162) | Identified molecular alterations and gene expression changes associated with acquired resistance and increased cellular invasion. | mdpi.com |
| Whole-Exome Sequencing & Phospho-profiling | Melanoma cell lines resistant to trametinib (B1684009) (MEK inhibitor) | Revealed novel genetic alterations and significant heterogeneity in signaling pathway activity (e.g., MAPK, AKT) among different resistant lines, highlighting patient-to-patient variability. | mdpi.com |
| Single-cell Genomics & Transcriptomics | Liquid biopsies and tumor tissue (general cancer research) | Used to identify mechanisms of resistance to available therapies and discover novel actionable targets by characterizing tumor evolution and heterogeneity. | vhio.net |
Investigative Strategies for Combination Therapies with Mek 162
Rationale for Combination Approaches
Resistance to MEK inhibitors like MEK 162 can arise from various mechanisms that ultimately lead to the reactivation of the MAPK pathway or activation of alternative survival pathways. nih.gov One common mechanism is the feedback reactivation of upstream signaling molecules. nih.gov For instance, MEK inhibition can relieve negative feedback loops, leading to increased activity of receptor tyrosine kinases (RTKs) such as EGFR, which can then reactivate the MAPK cascade or stimulate parallel pro-survival pathways like the PI3K/AKT pathway. nih.govnih.gov
Another significant resistance mechanism involves the acquisition of secondary mutations within the MAPK pathway itself, such as in MEK1/2, or in upstream components like RAS, which can render the inhibitor less effective. nih.gov Furthermore, some cancer cells can bypass the MEK blockade by activating other signaling cascades that promote cell survival and proliferation, effectively creating a detour around the inhibited pathway. mdpi.com Combination therapies aim to block these escape routes. By simultaneously targeting multiple nodes within the MAPK pathway (e.g., BRAF and MEK) or hitting parallel survival pathways (e.g., MEK and PI3K), it is possible to prevent or delay the emergence of resistance and induce a more durable response. cancerbiomed.orgascopubs.org
Several strategies have been explored to enhance the therapeutic efficacy of MEK 162. One approach is to combine it with cytotoxic chemotherapy. For example, the combination of MEK 162 with paclitaxel (B517696) has shown increased antitumor activity in ovarian cancer models without additional toxicity. cancerbiomed.org Another strategy involves dual targeting of the MEK pathway and other critical signaling pathways. For instance, combining MEK inhibitors with PI3K inhibitors has demonstrated synergistic effects in various cancer models, including non-small cell lung cancer (NSCLC). nih.govnih.gov This is because the PI3K/AKT/mTOR pathway is a key parallel signaling route that is often activated in cancer and can contribute to resistance to MEK inhibitors. nih.govmdpi.com
Furthermore, combining MEK inhibitors with agents that target cell cycle progression, such as CDK4/6 inhibitors, has shown promise in preclinical models of KRAS-mutant colorectal cancer and pancreatic ductal adenocarcinoma. oncotarget.comnih.govnih.gov This combination can lead to synergistic growth inhibition and, in some cases, tumor regression. oncotarget.comnih.gov The addition of a CDK4/6 inhibitor to MEK 162 has also demonstrated improved response rates in patients with NRAS-mutant melanoma. aacrjournals.org
Overcoming Resistance Mechanisms
Synergistic Drug Combinations in Preclinical Models
The combination of MEK inhibitors and BRAF inhibitors is a well-established strategy, particularly in BRAF-mutant melanoma. ascopubs.orgnih.govtermedia.pl The rationale for this combination is to provide a more complete shutdown of the MAPK pathway. While BRAF inhibitors are effective in tumors with BRAF mutations, resistance often develops through reactivation of the MAPK pathway downstream of BRAF, at the level of MEK. nih.govascopubs.org By combining a BRAF inhibitor with a MEK inhibitor like MEK 162, it is possible to block the pathway at two distinct points, leading to a more profound and durable inhibition of signaling.
Preclinical studies have consistently demonstrated that the combination of a BRAF inhibitor and a MEK inhibitor results in superior synergistic activity compared to either agent alone in BRAF-mutant tumor cells. cancerbiomed.orgnih.gov This combination has been shown to induce greater apoptosis, enhance efficacy, and overcome both intrinsic and acquired resistance. cancerbiomed.org In clinical practice, the combination of encorafenib (B612206) (a BRAF inhibitor) and binimetinib (B1684341) (MEK 162) is approved for the treatment of patients with BRAF V600E or V600K-mutant unresectable or metastatic melanoma. nih.govresearchgate.net
| Cell Line | Cancer Type | Combination | Effect |
| BRAF-mutant melanoma cells | Melanoma | Encorafenib + MEK 162 | Synergistic inhibition of cell proliferation, induction of apoptosis |
| BRAF V600E-mutant colorectal cancer cells | Colorectal Cancer | Encorafenib + MEK 162 | Enhanced antitumor activity |
The cell cycle is a fundamental process that is often dysregulated in cancer. The RAS/RAF/MEK/ERK pathway plays a role in promoting cell cycle progression, in part by increasing the expression of cyclin D, which activates CDK4 and CDK6. nih.gov This provides a strong rationale for combining MEK inhibitors with CDK4/6 inhibitors.
Preclinical studies have shown that the combination of MEK inhibitors and CDK4/6 inhibitors can have synergistic antitumor activity in various cancer models. In KRAS-mutant colorectal cancer cell lines, the combination of MEK 162 and palbociclib (B1678290) resulted in synergistic inhibition of cell growth. oncotarget.com Similarly, in pancreatic ductal adenocarcinoma models, the combination of a MEK inhibitor and a CDK4/6 inhibitor led to reduced tumor cell proliferation by promoting senescence-mediated growth arrest. nih.gov This combination has also been shown to be effective in preclinical models of uveal melanoma, where it enhanced the effects of MEK inhibition by downregulating cell-cycle proteins. aacrjournals.org Furthermore, the addition of ribociclib (B560063) to MEK 162 has shown promising results in patients with NRAS-mutant melanoma. aacrjournals.org
| Cell Line/Model | Cancer Type | Combination | Effect |
| KRAS mutant CRC cell lines (HCT116, Lovo, SW480, LS174T) | Colorectal Cancer | MEK162 + Palbociclib | Synergistic inhibition of cell growth |
| KRAS mutant CRC xenografts | Colorectal Cancer | Trametinib (B1684009) + Palbociclib | Greater tumor growth inhibition than monotherapy |
| Human PDAC cell lines | Pancreatic Cancer | MEK inhibitor + CDK4/6 inhibitor | Reduced cell proliferation, senescence-mediated growth arrest |
| Uveal melanoma cell lines (UM001, UM004, 92.1) | Uveal Melanoma | MEK inhibitor + Palbociclib | Enhanced reduction in cell viability compared to single agents |
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently activated in cancer and plays a key role in cell growth, survival, and proliferation. nih.gov There is significant crosstalk between the MAPK and PI3K pathways, and inhibition of one pathway can lead to the compensatory activation of the other. oup.com This provides a strong rationale for the dual blockade of both pathways.
Numerous preclinical studies have demonstrated the synergistic antitumor efficacy of combining MEK inhibitors with various inhibitors of the PI3K/AKT/mTOR pathway. mdpi.comaacrjournals.org For instance, in non-small cell lung cancer cells, the combination of MEK 162 and BKM120 (a pan-PI3K inhibitor) abrogated induced Akt activation and significantly augmented therapeutic efficacy both in vitro and in vivo. nih.govnih.gov Similarly, the combination of a MEK inhibitor and a PI3K/mTOR inhibitor like BEZ235 has shown significant tumor growth delays in preclinical models of colorectal cancer. mdpi.com The combination of MEK 162 with the mTOR inhibitor INK-128 (MLN0128) also enhanced cytotoxicity in colorectal cancer models. mdpi.com
| Cell Line/Model | Cancer Type | Combination | Effect |
| NSCLC cell lines (A549, H522) | Non-Small Cell Lung Cancer | MEK162 + BKM120 | Synergistic inhibition of cell growth, abrogation of induced Akt activation |
| Colorectal cancer models | Colorectal Cancer | Pimasertib + BEZ235 | Significant tumor growth delays |
| Ht-29 xenograft | Colorectal Cancer | MEK-162 + INK-128 | Enhanced cytotoxicity and inhibition of tumor growth |
| BRAF mutant melanoma cells | Melanoma | MEK inhibitor + PI3K/mTOR inhibitors | Overcoming resistance |
Combination with EGFR/ERBB Inhibitors (e.g., Neratinib (B1684480), Panitumumab)
The combination of MEK 162 with epidermal growth factor receptor (EGFR) and other ERBB family inhibitors has shown promise in preclinical models, particularly in colorectal cancer. Research indicates that combining MEK 162 with the pan-ERBB inhibitor neratinib can dramatically reduce the viability of certain colorectal cancer cell lines compared to single-agent treatments. semanticscholar.orgplos.org This enhanced effect was observed in inflammatory and transit-amplifying (TA) cell subtypes and was notably independent of KRAS mutation status. semanticscholar.orgplos.org For instance, the combination of neratinib and MEK 162 was significantly more effective at inhibiting the growth of inflammatory and TA cell lines. semanticscholar.orgplos.org However, stem-like colorectal cancer cell lines demonstrated resistance to this combination. semanticscholar.orgplos.org
In xenograft models of inflammatory colorectal cancer, the combination of MEK 162 and neratinib resulted in greater tumor inhibition than either drug alone, demonstrating a synergistic effect. plos.org This suggests that for certain molecular subtypes of colorectal cancer, dual inhibition of MEK and ERBB pathways could be a valuable therapeutic strategy.
Clinical trials have also explored the combination of MEK 162 with panitumumab, an EGFR inhibitor. A phase Ib/II study evaluated this combination in patients with metastatic colorectal cancer, including those with RAS mutations. researchgate.netoup.com While the combination showed limited clinical activity and was associated with significant toxicity in a phase 2 trial for RAS/RAF wild-type metastatic colorectal cancer, it highlights the continued investigation into dual EGFR and MEK pathway inhibition. researchgate.netoup.comresearchgate.netascopubs.org The rationale for such combinations is based on the idea that MEK inhibition might overcome resistance to EGFR blockade. oup.com
With Conventional Chemotherapeutic Agents (e.g., 5-Fluorouracil (B62378), Trifluridine (B1683248), Temozolomide (B1682018), Paclitaxel, Gemcitabine)
Preclinical studies have demonstrated that MEK 162 can enhance the antitumor activity of conventional chemotherapeutic agents across various cancer types.
5-Fluorouracil (5-FU) and Trifluridine: In KRAS-mutated human colorectal cancer cell lines, the addition of MEK 162 to 5-FU or trifluridine resulted in synergistic antitumor activity. nih.govnih.gov The synergistic effect was more pronounced in KRAS- or BRAF-mutant cell lines compared to wild-type ones. nih.gov For example, synergism was observed in all three KRAS-mutated cell lines treated with 5-FU plus MEK 162. nih.gov Similarly, the combination of MEK 162 with trifluridine showed enhanced antitumor activity in the majority of colorectal tumor cell lines tested. nih.govnih.gov This suggests that combining MEK inhibition with fluoropyrimidines could be a promising strategy, especially for treatment-refractory KRAS- or BRAF-mutated metastatic colorectal cancer. nih.gov
Temozolomide (TMZ): In the context of glioblastoma (GBM), a highly aggressive brain tumor, combining MEK 162 with temozolomide and radiation has been investigated. nih.govresearchgate.netnih.govd-nb.info Preclinical studies using multicellular GBM spheroids showed that MEK 162, particularly when delivered via nanocarriers to cross the blood-brain barrier, inhibited spheroid growth. nih.govresearchgate.netnih.govd-nb.info A synergistic effect was observed when combined with fractionated irradiation, and an additive effect was seen with the addition of TMZ. nih.govnih.govd-nb.info This suggests a potential triple-therapy approach for GBM. nih.govnih.gov The combination of encorafenib and binimetinib has also shown promise in treating BRAFV600E-mutant glioblastoma. neurology.org
Paclitaxel and Gemcitabine (B846): Preclinical evidence indicates that MEK 162 exhibits synergistic antitumor activity when combined with cytotoxic chemotherapies like paclitaxel and gemcitabine in pancreatic and colorectal cancer cell lines that have an activated MAPK pathway. researchgate.net
With Radiation Therapy
MEK 162 has been identified as a potential radiosensitizer, enhancing the efficacy of radiation therapy in treating glioblastoma. nih.govd-nb.infoaacrjournals.org Preclinical studies have shown that MEK 162 enhances the effect of irradiation on glioma cells both in vitro and in vivo. nih.govd-nb.infoaacrjournals.org In an orthotopic xenograft model of glioblastoma, MEK inhibition with MEK 162 enhanced the effect of fractionated radiotherapy, leading to a significant increase in median survival. aacrjournals.org The combination of MEK 162 with radiation delayed tumor growth and prolonged survival time in animal models. nih.gov The mechanism of this radiosensitization is thought to involve the induction of apoptosis and enhancement of cell cycle arrest in the G2/M phase. researchgate.net
With Other Targeted Agents (e.g., PKC inhibitors, Imatinib (B729), IGF1R inhibitors)
PKC Inhibitors: In uveal melanoma, a type of eye cancer frequently harboring mutations in GNAQ and GNA11, combination therapy with MEK 162 and protein kinase C (PKC) inhibitors has shown strong synergistic effects. nih.govideayabio.comresearchgate.netsigmaaldrich.com While PKC inhibitors alone can slow tumor growth, they often fail to induce sustained suppression of the MAPK pathway. nih.govideayabio.comresearchgate.net However, when combined with MEK 162, there is sustained inhibition of the MAPK pathway, leading to a halt in proliferation and induction of apoptosis in vitro. nih.govideayabio.comresearchgate.net In vivo, this combination has been shown to cause marked tumor regression in uveal melanoma xenograft models. nih.govideayabio.com
Imatinib: In gastrointestinal stromal tumors (GIST), which are often driven by mutations in the KIT receptor tyrosine kinase, combining MEK 162 with the KIT inhibitor imatinib has demonstrated significant promise. nih.govaacrjournals.orgnih.govgioncologynow.comaacrjournals.org Preclinical studies revealed a synergistic effect, with the combination durably inhibiting the ETV1 protein, a key regulator in GIST. nih.govaacrjournals.org This led to a phase Ib/II clinical trial which established the safety and determined the recommended phase II dose of the combination. nih.govaacrjournals.org A subsequent phase II trial in treatment-naive advanced GIST patients met its primary endpoint, showing a high objective response rate and deep, durable responses. nih.govaacrjournals.org Long-term follow-up data further supports the benefit of this combination. gioncologynow.com
IGF1R Inhibitors: Resistance to MAPK pathway inhibitors can sometimes be associated with the activation of the insulin-like growth factor 1 receptor (IGF-1R) pathway. oncotarget.comfrontierspartnerships.org Preclinical data suggests that co-targeting IGF-1R and MEK could be an effective strategy. mdpi.com For instance, the combination of an IGF-1R/insulin receptor inhibitor with a MEK inhibitor showed synergistic effects in colorectal cancer cell lines. mdpi.com Clinical trials have been initiated to evaluate the combination of MEK 162 with IGF-1R inhibitors in patients with advanced solid tumors. researchgate.netfrontierspartnerships.org
Molecular Basis of Synergy in Combination Regimens
The synergistic effects observed with MEK 162 in combination therapies are rooted in the complex interplay of cellular signaling pathways. MEK 162 is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. drugbank.compatsnap.com This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. patsnap.com
The molecular rationale for combining MEK 162 with other agents often involves targeting parallel or feedback pathways that are activated as resistance mechanisms.
Dual Pathway Blockade: In many cancers, cell growth and survival are driven by multiple signaling pathways. For example, in colorectal cancers, both the MAPK and PI3K/AKT/mTOR pathways are often dysregulated. mdpi.com Inhibiting only the MEK/ERK pathway can lead to the activation of the PI3K/AKT pathway as a compensatory mechanism. oncotarget.com By combining a MEK inhibitor like MEK 162 with a PI3K or AKT inhibitor, it is possible to block both pathways simultaneously, leading to a more profound and durable anti-cancer effect. mdpi.comnih.gov This dual blockade prevents the cancer cells from escaping the effects of single-agent therapy.
Overcoming Feedback Activation: Inhibition of the MEK/ERK pathway can sometimes lead to the feedback activation of upstream signaling molecules, such as EGFR or KIT. oup.comnih.govaacrjournals.org For instance, in GIST, MEK inhibition can lead to the reactivation of KIT signaling. nih.govaacrjournals.org Combining MEK 162 with an inhibitor of the upstream molecule, such as imatinib for KIT, can block this feedback loop and result in a more complete and sustained pathway inhibition. nih.govaacrjournals.org
Enhancing Chemotherapy-Induced Damage: MEK 162 can potentiate the effects of conventional chemotherapy by interfering with DNA damage repair and cell cycle checkpoints. nih.govmdpi.com For example, by inhibiting the MEK/ERK pathway, MEK 162 can prevent the repair of DNA damage caused by agents like temozolomide or radiation, leading to increased cell death. nih.gov The combination can also lead to mitotic catastrophe, a form of cell death that occurs during mitosis. aacrjournals.org
Targeting Lineage-Specific Dependencies: In some cancers, like GIST, tumor cells are dependent on specific transcription factors for their survival. ETV1 is a critical lineage-specific transcription factor in GIST. The combination of MEK 162 and imatinib works by dually targeting the stability of the ETV1 protein and the master signaling regulator KIT, leading to synergistic inhibition of tumor growth. nih.gov
Biomarker Discovery and Validation in Mek 162 Research
Identification of Predictive Biomarkers for Sensitivity
Several biomarkers have been investigated to predict which tumors will be sensitive to MEK 162 treatment. These are primarily centered around the activation status of the MAPK (RAS-RAF-MEK-ERK) pathway.
MAPK-Activating Mutations (e.g., BRAF, NRAS, KRAS)
Mutations in key genes of the MAPK pathway are significant predictors of sensitivity to MEK 162. nih.govoncotarget.comdovepress.com The constitutive activation of this pathway, often driven by these mutations, renders cancer cells dependent on its signaling for proliferation and survival. nih.govoncotarget.com
BRAF Mutations: Binimetinib (B1684341) has demonstrated clinical activity in patients with BRAF V600-mutant melanoma. nih.govnih.gov While RAF inhibitors are a primary treatment for these mutations, MEK inhibitors like binimetinib are also effective by targeting a downstream component of the pathway. aacrjournals.orgmdpi.com However, resistance can develop through various mechanisms, including the formation of RAF dimers. aacrjournals.org
NRAS Mutations: NRAS mutations are found in about 15-25% of melanomas and are associated with a rapidly progressing disease. nice.org.uk Binimetinib has shown notable efficacy in patients with NRAS-mutant melanoma. dovepress.comjax.orgoup.com A phase II study reported that 20% of patients with NRAS mutations had a partial response to binimetinib, and 43% had stable disease. jax.org Further studies have confirmed that codon 61 NRAS-mutated cancers are significantly more sensitive to MEK inhibitors than those with codon 12/13 mutations. nih.gov In low-grade serous ovarian cancer, NRAS mutations were identified in 8.1% of patients treated with binimetinib. aacrjournals.org
KRAS Mutations: KRAS mutations are prevalent in several cancers, including low-grade serous ovarian cancer and non-small cell lung cancer (NSCLC). nih.govmdpi.comresearchgate.net In a study on recurrent low-grade serous ovarian cancer, patients with a KRAS mutation were 3.4 times more likely to respond to binimetinib. nih.govtargetedonc.com Specifically, 44% of patients with a KRAS mutation achieved a complete or partial response, compared to 19% of those without the mutation. nih.gov In NSCLC, the combination of binimetinib with chemotherapy has shown higher response rates in patients with KRAS or NRAS mutations compared to wild-type patients. mdpi.com
| Mutation | Cancer Type | Response to Binimetinib (MEK 162) | Reference |
|---|---|---|---|
| BRAF V600 | Melanoma | Demonstrated clinical antitumor activity. | nih.govnih.gov |
| NRAS | Melanoma | 20% partial response, 43% stable disease in a Phase II trial. Codon 61 mutations show higher sensitivity. | jax.orgnih.gov |
| KRAS | Low-Grade Serous Ovarian Cancer | Patients with KRAS mutation were 3.4 times more likely to respond. 44% CR/PR in KRAS-mutant vs. 19% in KRAS WT. | nih.govtargetedonc.com |
| KRAS/NRAS | Non-Small Cell Lung Cancer (NSCLC) | Higher overall response rate (62.5%) with binimetinib + chemotherapy compared to wild-type (25%). | mdpi.com |
NF1 Expression Levels
Neurofibromin 1 (NF1) is a tumor suppressor gene that negatively regulates the RAS pathway. Low or absent NF1 protein expression leads to hyperactivation of RAS/MAPK signaling. nih.gov Consequently, tumors with low NF1 expression have shown increased sensitivity to MEK inhibition. nih.govnih.gov In neuroblastoma, cell lines with lower NF1 protein levels were more sensitive to binimetinib. nih.govresearchgate.net This correlation supports the use of NF1 expression as a potential biomarker to identify patients who are more likely to respond to MEK 162. nih.govresearchgate.net In studies of low-grade serous ovarian cancer, NF1 alterations were also identified as part of the MAPK pathway mutations that correlate with a higher response rate to binimetinib. aacrjournals.org
Baseline Phosphorylated ERK Status
Phosphorylated ERK (pERK) is the direct downstream effector of MEK, and its levels can indicate the degree of MAPK pathway activation. researchgate.net In preclinical models of neuroblastoma, cell lines sensitive to binimetinib showed higher baseline levels of pERK. nih.govnih.gov Following treatment with binimetinib, sensitive cells exhibited a complete loss of pERK, while resistant cells showed incomplete or minimal reduction in pERK phosphorylation. nih.govresearchgate.net However, the predictive value of baseline pERK status has shown some variability in clinical settings. A phase II study in melanoma patients found that while binimetinib treatment decreased pERK levels, there was no direct association between the extent of this reduction and clinical efficacy. nih.govnih.gov Conversely, a trial combining palbociclib (B1678290) and binimetinib in triple-negative breast cancer found that baseline tumor pERK levels did correlate with progression-free survival time. oncosur.org
| Biomarker | Finding | Implication for MEK 162 Sensitivity | Reference |
|---|---|---|---|
| Low NF1 Expression | Correlates with higher sensitivity in neuroblastoma cell lines. | Potential predictive biomarker for patient selection. | nih.govnih.govresearchgate.net |
| High Baseline pERK | Associated with sensitivity in neuroblastoma preclinical models. | Indicates dependence on the MAPK pathway. | nih.govnih.gov |
| pERK Reduction | Observed post-treatment, but correlation with clinical efficacy is inconsistent across studies. | A pharmacodynamic marker, but its predictive value needs further validation. | nih.govnih.govoncosur.org |
Biomarkers for Resistance Mechanisms
Understanding the mechanisms of resistance to MEK 162 is critical for improving treatment outcomes. Research has identified several biomarkers associated with both intrinsic and acquired resistance.
MYCN Expression
In neuroblastoma, high expression of the MYCN oncogene has been associated with resistance to binimetinib. aacrjournals.org Studies have shown an inverse correlation between MYCN amplification and sensitivity to MEK inhibitors; neuroblastoma models with MYCN amplification were significantly more resistant to binimetinib. aacrjournals.orgresearchgate.net This suggests that MYCN expression may serve as a biomarker for resistance to MEK 162, potentially by driving alternative survival pathways that are not dependent on MEK signaling. researchgate.net
Methodologies for Biomarker Identification and Validation
Genomic and Transcriptomic Profiling
Genomic and transcriptomic profiling are fundamental in identifying predictive biomarkers for MEK162 therapy by analyzing the genetic and gene expression landscapes of tumors. aacrjournals.orgnih.govmdpi.com These technologies allow for the identification of mutations, copy number variations, and gene expression signatures that may correlate with drug sensitivity or resistance. aacrjournals.orgnih.govmdpi.com
High-throughput technologies such as next-generation sequencing (NGS) and DNA microarrays are employed to conduct comprehensive molecular profiling of tumor samples. aacrjournals.orgfrontiersin.org NGS can identify a wide range of somatic events, including point mutations, insertions, deletions, and structural rearrangements at the DNA level. aacrjournals.org At the transcriptomic level, RNA sequencing (RNA-seq) provides insights into differential gene expression and the presence of fusion transcripts. aacrjournals.org
A key area of investigation has been the mutational status of genes within the MAPK pathway, such as BRAF and NRAS. nih.govnih.gov For instance, in melanoma, MEK162 has shown clinical activity in patients with BRAF V600E/K or NRAS mutations. nih.govoncologynewscentral.com In low-grade serous ovarian cancer, KRAS mutations have been identified as a significant predictor of response to binimetinib. nih.gov Patients with KRAS mutations were found to be 3.4 times more likely to respond to binimetinib treatment compared to those without the mutation. nih.gov
Beyond single gene mutations, broader genomic and transcriptomic analyses aim to uncover more complex predictive signatures. codeocean.com For example, studies have explored the correlation between the amplification of certain genes, such as those on chromosome 7q in BRAF-mutant melanoma, and progression-free survival in patients treated with binimetinib. nih.gov Transcriptomic subtyping has also shown promise in predicting treatment benefit by providing a comprehensive view of molecular targets and tumor vulnerabilities. researchgate.net
The process of biomarker discovery through these methods typically involves several stages, from initial identification in preclinical models to validation in clinical trial cohorts. nih.gov The integration of genomic and transcriptomic data with clinical outcomes is essential for establishing the clinical utility of these biomarkers. nih.govnih.gov
Table 1: Genomic and Transcriptomic Biomarkers in MEK162 Research
| Biomarker Type | Gene/Signature | Cancer Type | Methodology | Key Finding |
| Genomic | BRAF V600E/K Mutation | Melanoma | DNA Sequencing | Associated with sensitivity to MEK162. nih.govoncologynewscentral.com |
| NRAS Mutation | Melanoma | DNA Sequencing | Associated with sensitivity to MEK162. nih.gov | |
| KRAS Mutation | Low-Grade Serous Ovarian Cancer | DNA Sequencing | Patients with KRAS mutations have a higher response rate to binimetinib. nih.gov | |
| Chromosome 7q Amplification | BRAF-mutant Melanoma | Genomic Profiling | May be associated with shorter progression-free survival. nih.gov | |
| Transcriptomic | DUSP6 Expression | Melanoma | Gene Expression Analysis | Post-treatment decrease in expression indicates MAPK pathway inhibition. nih.gov |
| Transcriptomic Subtypes | Colorectal Cancer | RNA Sequencing | CMS1 and CMS4 subtypes predicted response to MEK inhibitors in preclinical models. researchgate.net |
Proteomic Analysis (e.g., Western Blot, Phosphorylation Arrays)
Proteomic analysis provides crucial insights into the functional state of cellular signaling pathways, making it an indispensable tool for biomarker discovery in MEK162 research. frontiersin.org Techniques like Western blotting and phosphorylation arrays directly measure changes in protein expression and activation, offering a real-time view of the drug's effect on its target pathway. frontiersin.orgresearchgate.netdartmouth.edu
Western blotting is a widely used technique to detect specific proteins and their phosphorylation status in cell lysates. dartmouth.eduresearchgate.net In the context of MEK162, Western blots are frequently used to assess the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK), the downstream target of MEK. researchgate.netnih.gov Studies have consistently shown that treatment with MEK162 leads to a significant reduction in p-ERK levels in sensitive cancer cell lines. researchgate.netnih.gov Interestingly, in some instances, treatment with MEK162 can lead to an increase in the phosphorylation of MEK itself, suggesting a feedback mechanism. researchgate.netnih.gov
Phosphorylation arrays, a type of protein microarray, allow for the simultaneous analysis of the phosphorylation state of numerous proteins. frontiersin.orgdartmouth.edu This high-throughput approach can reveal broader effects of MEK162 on cellular signaling networks. For example, a phospho-kinase array was used to identify deregulated kinases in keratinocytes, providing a wider view of the signaling changes induced by the compound. frontiersin.org In colorectal cancer cell lines, protein profiling using antibody arrays showed that the combination of MEK162 and another inhibitor could effectively block signaling in both the MAPK and PI3K/AKT pathways. researchgate.net
These proteomic approaches are not only used in preclinical studies but also in the analysis of patient tumor samples from clinical trials. nih.gov By comparing pre- and post-treatment tumor biopsies, researchers can directly assess the pharmacodynamic effects of MEK162 in patients. nih.gov For instance, a decrease in pERK and DUSP6 expression in post-dose tumor samples confirmed MAPK pathway inhibition by binimetinib in melanoma patients. nih.gov
The integration of proteomic data with genomic and transcriptomic information provides a more complete picture of the mechanisms of drug action and resistance. frontiersin.orgmdpi.com This multi-omics approach is crucial for the identification of robust predictive biomarkers for MEK162 therapy. frontiersin.orgfrontiersin.org
Table 2: Proteomic Methodologies in MEK162 Research
| Methodology | Analyte | Sample Type | Purpose | Key Findings |
| Western Blot | p-ERK, Total ERK, p-MEK, Total MEK | Cell lines, Tumor xenografts, Patient tumor biopsies | To assess the direct inhibition of the MAPK pathway. researchgate.netresearchgate.netnih.gov | MEK162 effectively reduces p-ERK levels in sensitive cells. researchgate.netnih.gov Can cause an increase in p-MEK due to feedback. researchgate.netnih.gov |
| Phosphorylation Array | Multiple phosphorylated kinases and signaling proteins | Cell lines | To identify broader effects on cellular signaling networks. frontiersin.orgresearchgate.net | Revealed MEK162's impact on various signaling pathways beyond MAPK. frontiersin.orgresearchgate.net |
| Immunoblotting | p-ERK, DUSP6 | Patient tumor biopsies | To confirm pharmacodynamic effects in a clinical setting. nih.gov | Demonstrated MAPK pathway inhibition in melanoma patients treated with binimetinib. nih.gov |
Functional Assays (e.g., Cell Viability, Cell Cycle Analysis)
Functional assays are essential for determining the cellular consequences of MEK162 treatment and for validating potential biomarkers. abyntek.com These assays measure key cellular processes such as proliferation, viability, and apoptosis, providing a direct readout of the drug's anti-cancer activity. abyntek.combdbiosciences.com
Cell viability assays, such as the MTT assay, are commonly used to determine the concentration-dependent effects of MEK162 on cancer cell lines. nih.govnih.gov These assays measure the metabolic activity of cells, which correlates with the number of viable cells. nih.gov Studies have used these assays to demonstrate that MEK162 inhibits the viability of various cancer cell lines, particularly those with BRAF or RAS mutations. nih.govpfizermedicalinformation.com
Cell cycle analysis, often performed using flow cytometry, reveals how MEK162 affects the progression of cells through the different phases of the cell cycle (G1, S, G2/M). bdbiosciences.comnih.govnih.gov Treatment with MEK162 has been shown to induce G1 cell cycle arrest in several cancer cell lines, including non-small cell lung cancer (NSCLC) and neuroblastoma. nih.govnih.gov This arrest prevents the cells from replicating their DNA and dividing, thereby inhibiting tumor growth. nih.gov
These functional assays are not only crucial for characterizing the mechanism of action of MEK162 but also for identifying mechanisms of resistance. nih.gov For instance, cell lines that are resistant to MEK162 may show incomplete inhibition of cell viability or a lack of cell cycle arrest and apoptosis upon treatment. nih.gov By correlating the results of these functional assays with the genomic and proteomic profiles of the cell lines, researchers can identify biomarkers that predict sensitivity or resistance to MEK162.
Table 3: Functional Assays in MEK162 Research
| Assay Type | Methodology | Purpose | Key Findings |
| Cell Viability Assay | MTT Assay, Sulforhodamine B (SRB) Assay | To measure the inhibition of cell growth and proliferation. nih.govnih.govscispace.com | MEK162 inhibits the viability of various cancer cell lines, particularly those with MAPK pathway mutations. nih.govpfizermedicalinformation.com |
| Cell Cycle Analysis | Flow Cytometry | To determine the effect on cell cycle progression. nih.govnih.govbiocompare.com | MEK162 can induce G1 phase arrest in sensitive cancer cells. nih.gov |
| Apoptosis Assay | Flow Cytometry (e.g., Annexin V/PI staining), ELISA for DNA fragments | To detect the induction of programmed cell death. bdbiosciences.comnih.govnih.gov | MEK162 can induce apoptosis in certain cancer cell lines. nih.govnih.gov |
| Colony Formation Assay | Plating and staining of cell colonies | To assess the long-term proliferative capacity of cells after treatment. nih.gov | Confirms the growth-inhibitory effects of MEK162. nih.gov |
Advanced Analytical and Metabolic Studies of Mek 162 13c
Synthesis and Characterization of MEK 162-13C
The study of a drug's metabolic fate is greatly enhanced by the use of isotopically labeled compounds. For MEK162 (Binimetinib), a potent and selective inhibitor of MEK1/2 kinases, stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are instrumental. nih.govmdpi.com These non-radioactive isotopes allow for detailed analysis of metabolic pathways without the safety concerns associated with radioactive isotopes.
Isotopic labeling strategies can be broadly categorized as uniform or selective. nih.gov In uniform labeling, a protein or compound is produced with consistent incorporation of the isotope. nih.gov Selective labeling, conversely, enriches the isotope at specific sites within the molecule. nih.gov
For complex molecules like MEK162, labeling is often achieved through chemical synthesis. This involves incorporating precursors containing the desired isotope, such as ¹³C or ¹⁵N, into the synthesis process. For instance, ¹³C-labeled glucose or glycerol, and ¹⁵N-labeled ammonium (B1175870) salts are common precursors used in biosynthetic labeling. In the context of MEK162, a ¹⁴C-labeled version has been synthesized for use in absorption, distribution, metabolism, and excretion (ADME) studies. nih.govnih.gov While the search results specifically mention a ¹⁴C-labeled MEK162, the principles of synthesis would be analogous for creating a ¹³C-labeled version. The strategies often involve introducing the labeled atoms in the final steps of the synthesis to maximize efficiency.
Studies on other compounds have utilized various techniques, such as reversible decarboxylation in the presence of [¹³C]CO₂ to introduce a labeled carboxylate group. Another approach involves using stable isotope-labeled amino acids in cell growth media for residue-type selective labeling. nih.gov While direct examples for MEK162-¹³C synthesis are not detailed in the provided results, the existence of a commercially available Binimetinib-¹³C-d₃ suggests that such synthesis is feasible. tlcstandards.com
After synthesis, it is crucial to verify the isotopic enrichment and purity of the labeled compound. High-resolution mass spectrometry (HRMS) is a key analytical technique for this purpose. almacgroup.comnih.govnih.gov HRMS can differentiate between ions of isotopically labeled and unlabeled compounds, allowing for the calculation of tracer enrichment. nih.gov
The general procedure for determining isotopic enrichment involves several steps:
Linearity Evaluation: The mass spectrometer's linearity is assessed by analyzing the unlabeled compound at various concentrations. nih.gov
Purity Determination: The purity of the mass cluster is determined using the natural abundance analogue. nih.gov
Theoretical Calculation: The theoretical isotope composition of the labeled compound is calculated for different potential enrichment levels. nih.gov
Distribution Calculation: "Convoluted" isotope distributions are calculated, taking into account the purity of the mass cluster. nih.gov
Comparison: The measured isotope distributions are compared with the calculated distributions using linear regression to determine the enrichment. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is also employed to separate the labeled compound from any impurities before mass spectrometric analysis. almacgroup.com This ensures that the measured isotopic ratios are accurate. The integration of extracted ion chromatograms (EIC) for each isotope allows for quantitative analysis of the labeled composition. almacgroup.com
Isotopic Labeling Strategies (e.g., Carbon-13, Nitrogen-15)
Metabolic Fate Analysis Using Stable Isotopes
Stable isotope tracing is a powerful method to investigate the metabolic pathways of a drug within a biological system. mdpi.comresearchgate.netnih.gov By introducing a stable isotope-labeled version of a drug, researchers can track its transformation into various metabolites. mdpi.com
Studies using radiolabeled binimetinib (B1684341) have identified several primary biotransformation pathways. nih.govdrugbank.comnih.govchemicalbook.com The main metabolic route is glucuronidation, which accounts for a significant portion of binimetinib's metabolism. drugbank.comchemicalbook.compfizer.com Other notable pathways include N-dealkylation, amide hydrolysis, and the loss of the ethane-diol side chain. drugbank.comnih.govchemicalbook.compfizer.com
Following a single oral dose of radiolabeled binimetinib, a substantial portion of the administered dose is recovered in the feces and urine, with a significant amount being the unchanged drug. drugbank.compfizer.com This indicates that while metabolism is extensive, a portion of the drug is cleared without modification.
Table 1: Primary Biotransformation Pathways of Binimetinib
| Pathway | Description | Contributing Enzymes |
|---|---|---|
| Glucuronidation | The primary metabolic pathway for binimetinib. drugbank.comchemicalbook.compfizer.com | UGT1A1 is the main contributor. drugbank.compfizer.com |
| N-Dealkylation | A key oxidative pathway. nih.govdrugbank.comnih.gov | Primarily mediated by CYP1A2 and CYP2C19. nih.govdrugbank.comnih.gov |
| Amide Hydrolysis | Another identified metabolic route. nih.govdrugbank.comnih.gov | Specific enzymes not detailed in provided results. |
| Loss of Ethane-diol | Involves the side chain of the molecule. nih.govdrugbank.comnih.gov | Specific enzymes not detailed in provided results. |
The use of stable isotopes like ¹³C and ¹⁵N is crucial for identifying and characterizing metabolites. When a drug labeled with these isotopes is metabolized, the resulting metabolites will also carry the isotopic signature. This allows for their clear differentiation from endogenous molecules in complex biological samples when analyzed by mass spectrometry. researchgate.netfrontiersin.org
In studies with other compounds, techniques like Isotopic Ratio Outlier Analysis (IROA) have been used. frontiersin.org This method uses samples labeled with different percentages of ¹³C to distinguish biological signals from artifacts and to determine the exact number of carbon atoms in a molecule. frontiersin.org
For binimetinib, the N-demethylated metabolite, known as M3 or AR00426032, is an active metabolite. nih.govdrugbank.comnih.gov Its formation has been monitored in clinical studies, and it is produced primarily by CYP1A2 and CYP2C19. nih.govclinicaltrials.gov The use of isotopically labeled binimetinib would allow for precise tracking and quantification of M3 and other metabolites in plasma and other tissues. nih.govbiorxiv.orgbiorxiv.org
In vitro and in vivo studies have pinpointed the key enzymes responsible for the metabolism of binimetinib.
UGT1A1: This enzyme is the primary contributor to the glucuronidation of binimetinib, accounting for up to 61% of its metabolism. drugbank.comchemicalbook.compfizer.com Other UGT enzymes, including UGT1A3, 1A9, and 2B7, are also involved to a lesser extent. nih.govfda.gov
CYP1A2 and CYP2C19: These cytochrome P450 enzymes are mainly responsible for the N-dealkylation of binimetinib, leading to the formation of the active metabolite M3. nih.govdrugbank.comnih.gov Both enzymes contribute roughly equally to this process. nih.gov The formation of this oxidative metabolite is a lesser pathway compared to glucuronidation. fda.gov
The involvement of these specific enzymes highlights potential pathways for drug-drug interactions. For instance, co-administration with strong inhibitors or inducers of UGT1A1, CYP1A2, or CYP2C19 could alter the metabolic profile and exposure of binimetinib.
Table 2: Enzymes Involved in Binimetinib Metabolism
| Enzyme | Metabolic Pathway | Contribution |
|---|---|---|
| UGT1A1 | Glucuronidation | Primary pathway, contributing up to 61% of metabolism. drugbank.compfizer.comprobes-drugs.org |
| CYP1A2 | N-Dealkylation (forms active metabolite M3) | Significant contributor to oxidative metabolism. nih.govdrugbank.comnih.gov |
| CYP2C19 | N-Dealkylation (forms active metabolite M3) | Significant contributor to oxidative metabolism. nih.govdrugbank.comnih.gov |
| UGT1A3, UGT1A9, UGT2B7 | Glucuronidation | Minor involvement. nih.govfda.gov |
Table of Compound Names
| Compound Name |
|---|
| Binimetinib |
| MEK162 |
| Encorafenib (B612206) |
| AR00426032 (M3) |
| N-demethylated binimetinib |
| LGX818 |
| Trametinib (B1684009) |
| Cobimetinib |
| CH5126766 |
| TAK-733 |
| GDC-0973 |
Characterization of Metabolites via 13C/15N Isotopic Signatures
Quantitative Analysis and Pharmacokinetic Research with this compound
The stable isotope-labeled compound this compound, the ¹³C version of binimetinib, is a critical tool in advanced quantitative and pharmacokinetic research. Its use allows for precise differentiation and measurement of the administered drug from its endogenous or unlabeled counterparts, facilitating detailed investigation into its metabolic fate and disposition.
The quantification of MEK 162 and its labeled variant, this compound, in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govmdpi.com This hybrid technique combines the powerful separation capabilities of liquid chromatography (LC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS), making it the gold standard for bioanalytical studies. alwsci.comcreative-proteomics.com
Method development for this compound involves several critical steps. First, chromatographic conditions are optimized to achieve a clean separation of the analyte from other matrix components. nih.gov This typically involves selecting an appropriate column, such as a C18 reversed-phase column, and an isocratic or gradient mobile phase, often a mixture of an aqueous solvent with an organic modifier like acetonitrile. nih.govresearchgate.netresearchgate.net The goal is to ensure a short run time with good peak resolution and no interference from endogenous substances. nih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. For this compound, detection is typically performed in positive ion mode using multiple reaction monitoring (MRM). researchgate.netresearchgate.net In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is then monitored for quantification. This two-stage mass filtering provides exceptional specificity and reduces background noise, allowing for very low limits of quantification. basicmedicalkey.com Validated LC-MS/MS methods for binimetinib have demonstrated linearity over a wide concentration range, for example, from 0.5 to 3000 ng/mL in rat plasma, with high accuracy and precision. mdpi.comthermofisher.com
While LC-MS is favored for non-volatile and thermally unstable compounds like MEK 162, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique used for volatile and thermally stable compounds. alwsci.comcreative-proteomics.com For a compound like MEK 162, GC-MS would likely require a derivatization step to increase its volatility and thermal stability before it could be analyzed. creative-proteomics.com
Interactive Table 1: Typical Parameters for LC-MS/MS Quantification of MEK 162
| Parameter | Description | Example from Literature (for Binimetinib) | Reference |
|---|---|---|---|
| Chromatography | Liquid Chromatography (LC) | Reversed-Phase HPLC/UHPLC | nih.govcreative-proteomics.com |
| Column | Stationary phase for separation | Hypersil BDS C18 or Agilent Eclipse plus C18 | nih.govresearchgate.net |
| Mobile Phase | Solvent that moves the analyte through the column | Isocratic mixture of 0.1% formic acid in water and acetonitrile | researchgate.net |
| Flow Rate | Speed of mobile phase | 0.35 mL/min | researchgate.net |
| Ionization | Method to charge the analyte for MS detection | Electrospray Ionization (ESI), Positive Mode | creative-proteomics.com |
| Detection Mode | Mass spectrometry scan type for quantification | Multiple Reaction Monitoring (MRM) | researchgate.netresearchgate.net |
| Internal Standard | Reference compound for accurate quantification | Avitinib or a stable isotope-labeled analog like this compound | nih.gov |
Isotope-Ratio Mass Spectrometry (IRMS) Applications
Isotope-Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of stable isotopes, such as ¹³C and ¹²C, with extremely high precision. thermofisher.comspectroscopyonline.com While standard LC-MS/MS can distinguish between labeled and unlabeled compounds, IRMS provides a precise measurement of the isotopic ratio in a sample. nih.gov This can reveal information about the origin and history of a substance. spectroscopyonline.come3s-conferences.org
In the context of this compound, IRMS can be applied in advanced pharmacokinetic studies. After administration of this compound, samples (e.g., plasma, urine, feces) can be analyzed to determine the exact ratio of the ¹³C-labeled drug and its metabolites to their naturally occurring ¹²C counterparts. This high-precision measurement allows for a very accurate determination of the drug's contribution to the total pool of related compounds in the body.
The primary applications of IRMS in this context include:
High-Precision Tracer Studies: Differentiating the administered drug from any endogenous or environmental sources with high confidence. nih.gov
Biosynthetic Origin Analysis: In a manufacturing or research setting, IRMS can confirm the successful incorporation of the ¹³C label and distinguish between batches or production methods. nih.gov
Forensic and Anti-Doping Applications: IRMS can determine whether a compound in the body is endogenous or from an external (synthetic) source by analyzing its unique isotopic signature. thermofisher.com
The technique typically involves converting the sample into a simple gas (e.g., CO₂) via combustion before introducing it into the mass spectrometer, which is designed with multiple collectors to measure the different isotope beams simultaneously. thermofisher.comnih.gov
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. d-nb.infocreative-proteomics.com Using MEK 162-¹³C as a tracer in in vitro (cell culture) or preclinical models allows researchers to understand how the drug perturbs cellular metabolism, a key aspect of its mechanism of action and potential off-target effects. creative-proteomics.com
The process of a ¹³C-MFA study involves several key stages:
Labeling Experiment: Cells or animal models are administered MEK 162-¹³C. The ¹³C atoms from the drug are incorporated into various downstream metabolites as the drug is processed by metabolic pathways. d-nb.infobiorxiv.org
Sample Analysis: After a set period, intracellular metabolites are extracted and their isotopic labeling patterns are measured, typically by MS or NMR. biorxiv.orgfrontiersin.org
Flux Calculation: The measured labeling patterns are fed into a computational model of the cell's metabolic network. The model then calculates the intracellular fluxes that best explain the observed distribution of the ¹³C isotope throughout the network. biorxiv.orgembopress.org
By tracing the path of the ¹³C label, researchers can quantify the flux through key pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway. d-nb.infofrontiersin.org This can reveal, for instance, whether MEK 162 alters glucose uptake, lactate (B86563) production (the Warburg effect), or glutamine metabolism, all of which are critical to cancer cell proliferation. d-nb.infocreative-proteomics.com Such studies provide a dynamic view of the drug's effect on cellular function that goes beyond simple concentration measurements. embopress.org
Mass balance studies, also known as human absorption, metabolism, and excretion (AME) studies, are fundamental to drug development. nih.gov They aim to account for the complete disposition of a drug in the body by measuring the total administered dose recovered in urine and feces over time. nih.gov These studies traditionally use a radiolabel like Carbon-14 (¹⁴C) for ease of detection of total radioactivity. nih.govpharmaron.com However, a stable isotope label like ¹³C can also be used, with detection of the labeled material and its metabolites achieved via mass spectrometry. ascpt.org
A human AME study conducted with [¹⁴C]binimetinib provides a direct model for how a study with MEK 162-¹³C would be performed and the type of data it would yield. nih.govnih.gov In that study, healthy male participants received a single oral dose of labeled binimetinib. nih.gov The primary findings were:
Excretion Routes: The majority of the administered dose was eliminated in the feces (62.3%), with a smaller portion recovered in the urine (31.4%). nih.govnih.gov
Mass Balance: An excellent mean total recovery of 93.6% of the administered dose was achieved, indicating that the primary routes of excretion were successfully captured. nih.govnih.gov
Metabolic Pathways: The study identified direct glucuronidation as the primary metabolic pathway, accounting for an estimated 61.2% of the drug's clearance. nih.govnih.gov Other observed pathways included N-dealkylation and amide hydrolysis. nih.govdrugbank.com
Parent Drug vs. Metabolites: Approximately 60% of the circulating drug-related material in plasma was the unchanged parent compound, binimetinib. drugbank.comnih.gov
Interactive Table 2: Summary of Mass Balance Results for Labeled Binimetinib
| Parameter | Finding | Percentage of Dose | Reference |
|---|---|---|---|
| Total Recovery | Mean recovery in excreta | 93.6% | nih.govnih.gov |
| Excretion Route | Recovery in Feces | 62.3% | nih.govnih.gov |
| Excretion Route | Recovery in Urine | 31.4% | nih.govnih.gov |
| Primary Clearance | Contribution of Direct Glucuronidation | ~61.2% | nih.govnih.gov |
| Secondary Clearance | Contribution of N-demethylation | ~17.8% | nih.govnih.gov |
| Renal Clearance | Excretion of unchanged drug in urine | ~6.9% | nih.govnih.gov |
In Vitro and Preclinical Metabolic Flux Studies
Use of this compound as an Internal Standard in Bioanalytical Assays
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for achieving high accuracy and precision. chromatographyonline.com A stable isotope-labeled (SIL) compound, such as this compound, is considered the "gold standard" for use as an internal standard in the quantification of its unlabeled analogue, MEK 162 (binimetinib). acanthusresearch.com
The principle behind its use is isotope dilution mass spectrometry. A known amount of this compound is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. chromatographyonline.com Because the SIL internal standard is chemically identical to the analyte, it exhibits nearly identical behavior during every step of the procedure, including extraction, derivatization (if any), and chromatography. acanthusresearch.com It therefore effectively corrects for any variability or sample loss during preparation and for any suppression or enhancement of the ionization signal in the mass spectrometer (matrix effects). chromatographyonline.com
The mass spectrometer can easily distinguish between the analyte (MEK 162) and the internal standard (this compound) due to their difference in mass (typically +3 atomic mass units or more). acanthusresearch.com Quantification is based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte. chromatographyonline.com This ratiometric measurement ensures that the final calculated concentration is highly accurate and reproducible, even with complex biological matrices like plasma or tissue homogenates. acanthusresearch.com
Methodological Approaches in Mek 162 Research
Cell Culture Techniques
Cell culture serves as a fundamental tool in the preclinical evaluation of MEK 162, allowing for controlled investigations into its effects on cancer cells.
Two-Dimensional (2D) Cell Line Assays
Two-dimensional (2D) cell culture, where cells are grown in a single layer on a flat surface, is a widely used method in MEK 162 research. thermofisher.com This approach, while not fully replicating the complex in vivo tumor microenvironment, offers a cost-effective and straightforward platform for initial drug screening and mechanistic studies. thermofisher.commdpi.com
In these assays, various cancer cell lines, such as those from melanoma, non-small cell lung cancer (NSCLC), colorectal cancer, and neuroblastoma, are treated with MEK 162. aacrjournals.orgnih.govarvojournals.orgnih.govnih.gov Researchers then assess cell viability using techniques like the MTT assay to determine the concentration of the drug that inhibits cell growth by 50% (IC50). nih.govnih.gov For instance, in neuroblastoma cell lines, IC50 values for binimetinib (B1684341) ranged from 8 nM to 1.16 μM. nih.govnih.gov Similarly, studies on conjunctival melanoma cell lines showed growth inhibition at low concentrations, with IC50 values below 45 nM. arvojournals.org
These 2D models are also crucial for studying cellular processes like cell cycle arrest and apoptosis induction following MEK 162 treatment. nih.govselleckchem.com For example, research has shown that MEK 162 can induce a G1 phase cell cycle arrest in human NSCLC cell lines. nih.govselleckchem.com Furthermore, 2D assays facilitate the investigation of drug combinations, such as the synergistic effects observed when MEK 162 is combined with other targeted agents or chemotherapy. nih.govnih.gov
Table 1: Examples of 2D Cell Line Assays in MEK 162 Research
| Cell Line | Cancer Type | Assay Type | Key Findings with MEK 162 |
| Various Neuroblastoma Lines | Neuroblastoma | MTT viability assay | IC50 values ranged from 8 nM to 1.16 µM. nih.govnih.gov |
| CRMM1, CRMM2, CM2005.1 | Conjunctival Melanoma | WST-1 viability assay | Growth of all three cell lines was inhibited with an IC50 < 45 nM. arvojournals.org |
| Human NSCLC cell lines | Non-Small Cell Lung Cancer | Growth inhibition assay | Induced G1 cell cycle arrest and apoptosis. nih.govselleckchem.com |
| Human Colorectal Carcinoma cell lines | Colorectal Cancer | MTT assay | Demonstrated enhanced antitumor activity when combined with 5-fluorouracil (B62378). nih.gov |
| Melanoma cell lines (N-RAS mutant) | Melanoma | Clonogenic survival assay | Significantly reduced clonogenic survival. nih.gov |
Three-Dimensional (3D) Spheroid and Organoid Models
To better mimic the complex architecture and microenvironment of solid tumors, researchers are increasingly turning to three-dimensional (3D) cell culture models, such as spheroids and organoids. mdpi.commdpi.comnih.gov These models offer a more accurate representation of in vivo conditions, including nutrient and oxygen gradients, cell-cell interactions, and drug penetration challenges. mdpi.commdpi.com
Spheroids are 3D aggregates of cancer cell lines, often formed using low-adhesion culture plates. thermofisher.comnih.gov Studies have shown that cancer cells grown as spheroids can exhibit increased resistance to treatments compared to their 2D counterparts. mdpi.comresearchgate.net For example, research on glioblastoma multiforme (GBM) demonstrated that MEK 162 enhanced the effects of irradiation in U87 glioma spheroids, a phenomenon not observed in monolayer cultures. aacrjournals.org This highlights the importance of 3D models in identifying potential therapeutic synergies. aacrjournals.org Similarly, studies on metastatic melanoma have utilized tumor spheroids to investigate the synergistic effects of MEK 162 in combination with other drugs like metformin. nih.gov
Organoids are more complex 3D structures derived from patient tissues or pluripotent stem cells that can self-organize and recapitulate the micro-anatomy and functionality of the organ of origin. mdpi.comspandidos-publications.com Patient-derived organoids (PDOs) are particularly valuable as they can preserve the genetic and phenotypic heterogeneity of the original tumor, offering a platform for personalized medicine. spandidos-publications.comascopubs.org While specific studies detailing the use of organoid models exclusively for MEK 162 research are emerging, the methodology holds significant promise for future investigations into drug response and resistance. ascopubs.orgbiorxiv.org
In Vitro Molecular and Biochemical Assays
To understand the specific molecular mechanisms by which MEK 162 exerts its effects, a variety of in vitro assays are employed.
Western Blotting for Protein Phosphorylation Analysis
Western blotting is a cornerstone technique in MEK 162 research, used to detect and quantify specific proteins within a sample. It is particularly crucial for analyzing the phosphorylation status of key proteins in the MAPK/ERK signaling pathway. Since MEK 162 is a MEK inhibitor, its primary function is to block the phosphorylation and subsequent activation of ERK.
Numerous studies have used Western blotting to confirm the on-target activity of MEK 162. aacrjournals.orgnih.gov By treating cancer cell lines with MEK 162, researchers can observe a significant reduction in the levels of phosphorylated ERK (p-ERK), while the total ERK levels remain unchanged. aacrjournals.orgarvojournals.orgresearchgate.net This demonstrates the inhibitor's effectiveness in blocking the intended signaling cascade. For example, in NRAS-mutant melanoma cells, MEK 162 was shown to completely inhibit ERK phosphorylation. aacrjournals.org Similarly, in sensitive neuroblastoma cell lines, treatment with binimetinib led to a complete loss of phosphorylated ERK. nih.gov
Western blotting is also used to investigate downstream effects and potential resistance mechanisms. For instance, it can be used to analyze the expression of proteins involved in apoptosis or cell cycle regulation. aacrjournals.org In some cases, MEK inhibition can lead to the activation of alternative signaling pathways, such as the PI3K/AKT pathway, which can also be monitored by assessing the phosphorylation status of proteins like AKT using Western blotting. researchgate.net
Enzymatic Assays (Cell-Free)
Cell-free enzymatic assays are utilized to directly measure the inhibitory activity of MEK 162 on its target enzymes, MEK1 and MEK2, in a purified system. drugbank.comclinicaltrials.gov These assays are crucial for determining the potency of the compound, often expressed as the half-maximal inhibitory concentration (IC50).
In these assays, purified MEK enzymes are incubated with a substrate and ATP, and the enzymatic activity is measured. MEK 162 is then added at varying concentrations to determine its ability to inhibit this activity. Such assays have established that binimetinib is a potent inhibitor of MEK1/2, with an IC50 of approximately 12 nM. selleckchem.comselleckchem.comchemietek.com
These cell-free systems are advantageous for initial drug screening and for assessing the selectivity of the inhibitor. By testing MEK 162 against a panel of other kinases, researchers have confirmed its high selectivity for MEK1/2. xcessbio.com For example, one study showed that at a concentration of 10 μmol/L, a similar MEK inhibitor, tunlametinib, completely inhibited MEK1 but had no effect on 77 other kinases. nih.gov This high selectivity is a desirable characteristic for a targeted therapy, as it minimizes off-target effects.
Table 2: Potency of MEK 162 in Cell-Free Enzymatic Assays
| Compound | Target | IC50 | Source |
| Binimetinib (MEK 162) | MEK1/2 | 12 nM | selleckchem.comselleckchem.comchemietek.com |
| Binimetinib (MEK 162) | pERK in cells | 11 nM | selleckchem.comselleckchem.comxcessbio.com |
Reporter Gene Assays
Reporter gene assays are a valuable tool for studying the activity of specific signaling pathways and transcription factors. promega.co.ukwikipedia.org In the context of MEK 162 research, these assays can be used to monitor the activity of transcription factors downstream of the MAPK/ERK pathway, such as Activator Protein-1 (AP-1). researchgate.netbpsbioscience.com
In a typical reporter gene assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by a specific transcription factor. qiagen.comindigobiosciences.com When the signaling pathway of interest is activated, the transcription factor binds to the promoter and drives the expression of the reporter gene, which can then be quantified.
By treating cells with MEK 162, researchers can assess its ability to inhibit the activation of the MAPK/ERK pathway by measuring the corresponding decrease in reporter gene activity. bosterbio.com For example, an AP-1 luciferase reporter assay could be used to demonstrate that MEK 162 treatment leads to reduced AP-1 transcriptional activity, providing further evidence of its inhibitory effect on the signaling cascade. While direct examples of MEK 162 being tested in AP-1 reporter assays are not prevalent in the provided search results, the methodology is highly applicable for this purpose. researchgate.netresearchgate.net
Genomic and Proteomic Technologies
Methodological approaches leveraging genomic and proteomic technologies are fundamental to understanding the molecular mechanisms of the compound MEK162, also known as binimetinib. These techniques allow researchers to dissect the compound's impact on gene expression, protein activity, and signaling pathways, providing critical insights into its efficacy and the adaptive responses of cancer cells.
Gene Expression Analysis (e.g., RNA sequencing, qRT-PCR)
Gene expression analysis is a critical tool for evaluating the pharmacodynamic effects of MEK162 and for identifying biomarkers of response and resistance. Methodologies such as RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qRT-PCR) are employed to measure changes in messenger RNA (mRNA) levels following treatment.
RNA-seq offers a comprehensive, transcriptome-wide view of the genetic response to MEK162, allowing for the identification of all up- or down-regulated genes without prior knowledge. lubio.chnih.gov This is particularly valuable in early-stage research to uncover novel pathways affected by MEK inhibition. lubio.ch In contrast, qRT-PCR is a targeted approach used to quantify the expression of specific genes of interest. lubio.ch It is often used to validate the findings of broader RNA-seq studies or to analyze known biomarkers in a larger set of samples due to its cost-effectiveness for a smaller number of genes. nih.govrna-seqblog.com The relative expression of a target gene in qRT-PCR is typically calculated using the 2−ΔΔCt method. nih.gov
In clinical studies of binimetinib, gene expression analysis has been used as a secondary objective to investigate the extent of mitogen-activated protein kinase (MAPK) pathway inhibition. oncotarget.com For instance, the expression of DUSP6, a gene known to be a downstream target of the MAPK pathway, was analyzed in tumor biopsies from patients with NRAS- and BRAF-mutated melanoma treated with binimetinib. oncotarget.com Pharmacodynamic assessments showed a decrease in DUSP6 gene expression on day 15 of treatment, confirming MAPK pathway inhibition. oncotarget.com
Furthermore, research in neuroblastoma has utilized gene expression analysis to correlate genetic markers with patient outcomes and sensitivity to binimetinib. nih.gov These studies found that the expression level of the NF1 gene, but not MEK1 (MAP2K1), correlated with patient outcomes, suggesting NF1 as a potential biomarker for identifying patients who may respond to MEK inhibition. nih.gov Gene set enrichment analysis has also been applied to support findings that binimetinib's anti-leukemic effects are mediated by inducing G1 cell cycle arrest. researchgate.net
| Technique | Application in MEK162 Research | Key Findings |
| RNA Sequencing (RNA-seq) | Provides a comprehensive, transcriptome-wide snapshot of gene expression changes in response to MEK162. lubio.ch | Identifies novel genes and pathways affected by MEK162 treatment. |
| qRT-PCR | Validates RNA-seq findings and quantifies expression of specific target genes like DUSP6 and NF1. nih.govoncotarget.comnih.gov | Confirmed decreased DUSP6 expression, indicating MAPK pathway inhibition. oncotarget.com Correlated NF1 expression with patient outcomes in neuroblastoma. nih.gov |
| Gene Set Enrichment Analysis | Identifies biological pathways associated with genes whose expression is altered by MEK162. | Supported the observation that binimetinib induces G1 cell cycle arrest in leukemia cells. researchgate.net |
Proteomics and Phosphoproteomics
Proteomics and its sub-discipline, phosphoproteomics, provide a direct assessment of the changes in protein abundance and phosphorylation status, which are crucial for understanding the signaling events downstream of MEK162 inhibition. mdpi.com Since MEK1/2 are kinases, their inhibition by binimetinib directly impacts the phosphorylation of their primary substrate, ERK. drugbank.compatsnap.com This makes phosphoproteomics an especially powerful tool for studying the drug's mechanism of action. mdpi.com
Western blotting is a common technique used to measure the levels of specific proteins, including total and phosphorylated forms of MEK and ERK. nih.gov Studies in neuroblastoma cell lines treated with binimetinib showed that sensitive cells exhibited a complete loss of phosphorylated ERK (pERK), while resistant cells showed incomplete or minimal effects on ERK phosphorylation. nih.gov This demonstrates the direct pharmacodynamic effect of the drug and its correlation with cellular sensitivity. The level of pERK is a well-established biomarker for MAPK pathway inhibition. oncotarget.com
More advanced, large-scale proteomic approaches utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to globally quantify changes in the proteome and phosphoproteome. mdpi.comnih.gov In one study, activity-based proteomics with a desthiobiotin-ATP probe was used to map the ATP-binding proteome in KRAS mutant lung cancer cells after treatment with MEK162. mdpi.com This approach identified 1,925 protein groups and revealed heterogeneous, cell-line-specific responses to MEK inhibition, including common responses such as decreased activity of mitotic kinases and increased activity of kinases related to autophagy. mdpi.com
Another large-scale phosphoproteomics study on KRAS-mutant lung cancer cells treated with a MEK inhibitor identified over 9,000 unique phosphosites. nih.gov While this study primarily used selumetinib, it also tested binimetinib and found that MEK inhibition led to adaptive responses, including the potentiation of AKT signaling driven by receptor tyrosine kinases like MET and EGFR. nih.gov Such comprehensive analyses reveal complex feedback loops and resistance mechanisms that would be missed by observing only the intended target pathway. nih.gov These studies often use techniques like titanium dioxide (TiO2) enrichment to isolate phosphopeptides from complex protein digests before MS analysis. researchgate.net
| Technology | Application in MEK162 Research | Key Findings |
| Western Blot | Measures changes in the abundance and phosphorylation of specific proteins (e.g., MEK, ERK). nih.gov | Sensitive cells show complete loss of pERK after binimetinib treatment; resistant cells do not. nih.gov |
| Mass Spectrometry-based Proteomics | Globally quantifies thousands of proteins and their post-translational modifications (e.g., phosphorylation) in response to MEK162. mdpi.comnih.gov | Revealed heterogeneous adaptive responses to MEK inhibition across different cell lines. mdpi.com |
| Activity-Based Proteomics | Uses chemical probes (e.g., desthiobiotin-ATP) to profile the activity of ATP-binding enzymes, including kinases. mdpi.com | Identified common responses to MEK162, including altered activity of mitotic and autophagy-related kinases. mdpi.com |
| Phosphoproteomics | Specifically analyzes changes in protein phosphorylation on a global scale. nih.govresearchgate.net | Identified thousands of phosphosites regulated by MEK inhibition and uncovered adaptive feedback signaling through the PI3K-AKT pathway. nih.gov |
Advanced Imaging Techniques for Cellular Response Evaluation (e.g., Time-Lapse Microscopy, Intravital Imaging)
Advanced imaging techniques are indispensable for visualizing and quantifying the dynamic cellular responses to MEK162 in real-time and within the complex context of a living organism. These methods move beyond static measurements to capture the behavior of cells over time, providing unparalleled insights into processes like cell migration, proliferation, and cell-cell interactions.
Time-lapse microscopy involves acquiring images of cells in culture at regular intervals over an extended period. This technique can be used to directly observe the effects of MEK162 on cellular processes. For example, it can visualize and quantify the rate of cell division to assess the cytostatic effects of the compound, or monitor morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing.
Intravital microscopy (IVM) represents a significant technological advancement, enabling the imaging of cellular processes deep within the tissues of a living animal at high resolution. vib.beinstitutcochin.fr Using techniques like multiphoton microscopy, IVM allows researchers to study tumor cells in their native microenvironment, an ecosystem that profoundly influences therapy response. vib.benki.nl To facilitate this, imaging windows can be surgically implanted in animal models, providing optical access to organs of interest for longitudinal studies that can last for days or weeks. nki.nl
In the context of MEK162 research, IVM can be applied to:
Track Tumor Growth and Regression: Researchers can directly visualize and measure changes in tumor volume and cell viability over the course of treatment. mdpi.com
Analyze Cell Motility and Metastasis: The migration of individual cancer cells, their invasion into surrounding tissues, and their entry into blood vessels (intravasation) can be tracked in real-time. nki.nlnih.gov This is crucial for evaluating if MEK162 can inhibit the metastatic process.
Evaluate Tumor Microenvironment Interactions: IVM can visualize the dynamic interplay between tumor cells and components of the microenvironment, such as immune cells and the vasculature. mdpi.comfrontiersin.org For instance, one could observe whether MEK162 treatment affects the infiltration and activity of cytotoxic T-cells within the tumor. frontiersin.org
Assess Drug Delivery and Target Engagement: By using fluorescently labeled versions of MEK162 or downstream reporters of pathway activity, it is possible to visualize drug distribution to the tumor and confirm target engagement at a cellular level within a living animal. scintica.com
A novel extension of this technique, Large-Volume High-Resolution Intravital Imaging (LVHR-IVI), stitches together many high-magnification fields of view to create a detailed overview of a large tissue area while retaining subcellular resolution. nih.gov This allows for the simultaneous analysis of single-cell dynamics and their broader tissue context, for example, observing a chain of tumor cells breaking away from a primary mass and invading the stroma. nih.gov Such powerful imaging approaches are essential for a comprehensive evaluation of the in vivo efficacy of MEK162.
Future Directions and Emerging Concepts in Mek 162 Research
Exploration of Novel Therapeutic Targets and Pathways
A primary area of future research involves identifying and targeting novel pathways that, when combined with MEK162, can lead to more durable and potent anti-tumor responses. The rationale behind this approach is to counteract the resistance mechanisms that inevitably develop with single-agent targeted therapy.
Preclinical studies have highlighted the MET/STAT3 pathway as a significant mediator of resistance to MEK1/2 inhibition in RAS-mutant colorectal cancer. nih.gov This has led to clinical investigations of combination therapies, such as MEK162 with the MET inhibitor crizotinib. nih.goveuropa.eu Similarly, the PI3K/AKT/mTOR pathway is another critical signaling cascade that is often implicated in resistance to MEK inhibitors. nih.gov Research is ongoing to evaluate the efficacy of combining MEK162 with PI3K inhibitors like buparlisib (B177719) in patients with RAS/RAF-altered solid tumors. researchgate.netoup.com
In uveal melanoma, the protein kinase C (PKC) pathway, which is downstream of the G alpha pathway, has been identified as a key player in pathogenesis. frontiersin.org This has prompted clinical trials investigating the dual inhibition of PKC and MEK with agents like sotrastaurin (B1684114) and binimetinib (B1684341). frontiersin.org Furthermore, in gastrointestinal stromal tumors (GIST), the transcription factor ETV1 has been identified as a crucial factor for tumor growth and survival. liferaftgroup.org Combination strategies targeting both KIT and MEK signaling, with drugs like imatinib (B729) and binimetinib, are being explored to suppress ETV1 and inhibit tumor growth. liferaftgroup.orgresearchgate.net
Other emerging targets include CDK4/6, with combinations like ribociclib (B560063) and binimetinib showing activity in NRAS mutant melanoma. iiarjournals.org Additionally, researchers are exploring novel immune checkpoints such as VISTA, ADORA2, TIGIT, and TIM-3 as potential combination partners for MEK inhibitors to enhance anti-tumor immunity. nih.gov The table below summarizes some of the key combination strategies being investigated.
| Combination Partner | Target Pathway | Rationale | Preclinical/Clinical Stage |
| Crizotinib | MET | Overcome MET-mediated resistance | Phase I/II nih.goveuropa.eu |
| Buparlisib | PI3K | Counteract PI3K/AKT/mTOR pathway activation | Phase Ib researchgate.netoup.com |
| Sotrastaurin | PKC | Target downstream signaling in uveal melanoma | Phase Ib frontiersin.org |
| Imatinib | KIT | Suppress ETV1 in GIST | Phase Ib/II liferaftgroup.orgresearchgate.net |
| Ribociclib | CDK4/6 | Target cell cycle progression in NRAS-mutant melanoma | Phase I/II iiarjournals.org |
| Immune Checkpoint Inhibitors | Various | Enhance anti-tumor immunity | Preclinical/Early Clinical nih.gov |
Development of Next-Generation MEK Inhibitors
While MEK162 and other approved MEK inhibitors have shown clinical benefit, the development of resistance remains a significant challenge. curemelanoma.org This has spurred the development of next-generation MEK inhibitors with improved properties. The goal is to create inhibitors that are more potent, have a better safety profile, or can overcome known resistance mechanisms. curemelanoma.orgmdpi.com
Researchers are actively working to develop future generations of MEK inhibitors that can produce more durable responses in patients with advanced melanoma. curemelanoma.org These next-generation inhibitors are being evaluated both as monotherapies and in combination with other targeted agents. mdpi.com For instance, KIN-2787, a novel pan-RAF inhibitor, is being tested in combination with binimetinib in preclinical models of NRAS mutant melanoma, showing significant synergistic benefits. ascopubs.org The development of these new agents holds the promise of expanding the utility of MEK inhibition in various cancers. researchgate.net
Refined Biomarker Development for Patient Stratification in Preclinical Models
To optimize the clinical use of MEK162, the identification of predictive biomarkers is crucial for selecting patients most likely to respond to treatment. nih.gov Research is focused on moving beyond single-gene mutations to more complex genomic and molecular signatures.
In preclinical models of glioblastoma, the combination of MEK162 with radiation and temozolomide (B1682018) is being evaluated, with a focus on understanding the molecular determinants of response. nih.govnih.gov For RAS-mutant colorectal cancer, analyses of circulating tumor DNA (ctDNA) are being used to identify novel combination strategies and develop scoring algorithms for MET expression to better predict patient outcomes. europa.eu
In melanoma, while mutations in BRAF and NRAS are established biomarkers, further analysis of genetic alterations, such as amplifications of growth factor genes, is being explored to refine their predictive utility. researchgate.netoncotarget.com Studies have shown that while MEK162 can inhibit the MAPK pathway, as evidenced by decreased pERK and DUSP6 expression, this inhibition does not always correlate with clinical efficacy, suggesting the involvement of other factors. nih.gov The genetic landscape of tumors, including alterations in genes like CDKN2A/B, PTEN, and TP53, is being investigated to understand the broader context of response and resistance. researchgate.net In neuroblastoma, NF1 protein expression has been shown to correlate with response to binimetinib, supporting its use as a potential biomarker. researchgate.net
The table below highlights some of the biomarkers being investigated in preclinical models for MEK162.
| Biomarker | Cancer Type | Significance |
| MET Expression Score | Colorectal Cancer | Predicts outcome and guides combination therapy europa.eu |
| MAPK Pathway Alterations | Ovarian Cancer | Identifies patients likely to benefit from MEK inhibitor combinations aacrjournals.org |
| NF1 Expression | Neuroblastoma | Correlates with response to binimetinib researchgate.net |
| Genomic Alterations (e.g., CDKN2A/B, PTEN) | Melanoma | Potential predictive markers of efficacy researchgate.netoncotarget.com |
| ctDNA Analysis | Various | Monitors treatment response and identifies resistance mechanisms europa.eu |
Investigation of MEK 162 in Non-Oncological Contexts (e.g., Noonan Syndrome)
The therapeutic potential of MEK inhibitors like MEK162 extends beyond oncology. The RAS/MAPK pathway is implicated in a group of genetic disorders known as RASopathies, including Noonan syndrome. nih.govbiomarin.com This syndrome is characterized by a range of symptoms, including congenital heart defects, short stature, and developmental issues. biomarin.comradboudumc.nl
The underlying cause of Noonan syndrome is a gain-of-function variation in the RAS/MAPK signaling pathway. biomarin.com This has led to the investigation of MEK inhibitors as a potential treatment. In particular, hypertrophic cardiomyopathy, a serious heart condition that can occur in individuals with Noonan syndrome, is a key area of focus. nih.govradboudumc.nl Preclinical and early clinical studies with MEK inhibitors like trametinib (B1684009) have shown promise in improving the cardiac status of patients with RASopathy-associated hypertrophic cardiomyopathy. nih.govradboudumc.nlresearchgate.net While research specifically on MEK162 in Noonan syndrome is less documented in the provided results, the principle of targeting the underlying pathway suggests its potential applicability. Further research is needed to establish the safety and efficacy of MEK162 and other MEK inhibitors for this and other non-oncological conditions driven by RAS/MAPK pathway dysregulation. nih.gov
Computational Modeling and In Silico Approaches to Predict Response and Resistance
Computational modeling and in silico approaches are becoming increasingly vital in cancer research, offering powerful tools to predict treatment response and understand resistance mechanisms. harvard.edufrontiersin.org These methods can analyze complex biological data to identify patterns that may not be apparent through traditional experimental approaches.
For MEK162, computational models are being used to predict which patients are most likely to respond to treatment based on their tumor's molecular profile. labshake.com By simulating the effects of the drug on cellular pathways, researchers can gain insights into the mechanisms of action and identify potential resistance pathways. researchgate.net For instance, computational models of MAPK signaling can help to understand the differential response to pan-RAF and MEK inhibitors in NRAS versus BRAF mutant melanomas. nih.govmdpi.com
Furthermore, in silico methods are being employed to design novel kinase inhibitors with enhanced activity and to predict resistance-conferring mutations. frontiersin.org The Resistor algorithm, for example, uses Pareto optimization to predict escape mutations that could lead to drug resistance. researchgate.net In the context of drug repurposing, in silico screening of existing drugs can identify compounds that may be effective against specific cancer targets, potentially in combination with MEK inhibitors to overcome resistance. nih.gov These computational approaches have the potential to accelerate the development of more effective and personalized treatment strategies involving MEK162. frontiersin.org
Translational Research Perspectives from Preclinical Findings
Translational research plays a critical role in bridging the gap between preclinical discoveries and clinical applications. nih.govresearchgate.net The success of this translation depends on the use of relevant preclinical models and the integration of various data types to inform clinical trial design.
Preclinical studies with MEK162 have provided a strong rationale for its clinical development. For example, preclinical data demonstrating the synergy between MEK inhibitors and other targeted agents, such as MET inhibitors, has directly led to clinical trials in specific patient populations. nih.goveuropa.eu Similarly, preclinical findings on the role of the MAPK pathway in various cancers have paved the way for investigating MEK162 in tumors with BRAF and NRAS mutations. researchgate.net
However, a significant challenge in translational research is the often-observed discrepancy between preclinical efficacy and clinical outcomes. nih.gov This can be due to a variety of factors, including the limitations of preclinical models in capturing the complexity of human disease and the heterogeneity of the patient population. researchgate.net To address this, there is a growing emphasis on using a combination of in vitro and in vivo models, as well as leveraging translational tools like quantitative systems pharmacology and biomarkers to better predict clinical success. nih.gov
The insights gained from preclinical studies of MEK162, including the identification of resistance mechanisms and potential biomarkers, are essential for designing more effective clinical trials and for developing novel therapeutic strategies. europa.eunih.govresearchgate.net Continued efforts in translational research will be crucial for maximizing the clinical benefit of MEK162 and other targeted therapies.
Q & A
Q. How should conflicting results in this compound mechanism-of-action studies be critically evaluated?
- Methodological Answer : Conduct systematic reviews to assess study designs (e.g., cell lines, assay endpoints). Perform meta-analyses to quantify effect sizes and heterogeneity. Replicate key experiments under harmonized conditions to isolate variables .
Ethical and Methodological Best Practices
Q. What ethical considerations apply to studies involving this compound in animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
